Naphtho[2,3-d]thiazole-4,9-dione
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
CAS番号 |
14770-63-9 |
|---|---|
分子式 |
C11H5NO2S |
分子量 |
215.23 g/mol |
IUPAC名 |
benzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C11H5NO2S/c13-9-6-3-1-2-4-7(6)10(14)11-8(9)12-5-15-11/h1-5H |
InChIキー |
YSARSOPNCPYXJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=N3 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=N3 |
同義語 |
Naphtho[2,3-d]thiazole-4,9-dione (8CI,9CI) |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Naphtho[2,3-d]thiazole-4,9-dione: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide on the Core Properties of Naphtho[2,3-d]thiazole-4,9-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring a 1,4-naphthoquinone skeleton fused with a thiazole ring. This structural motif is of significant interest in medicinal chemistry, as it forms the core of various molecules with potent biological activities. Derivatives of this scaffold have demonstrated a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The biological activity is often attributed to the naphthoquinone moiety, which can generate reactive oxygen species (ROS) and participate in redox signaling within biological systems.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological applications of this compound and its key derivatives.
Physicochemical Properties
The core this compound structure possesses a molecular formula of C₁₁H₅NO₂S and a molecular weight of 215.23 g/mol .[2] The properties of this scaffold are frequently modified by substitutions at the 2-position of the thiazole ring to enhance solubility and biological activity. For instance, the introduction of a piperazino group to create 2-(piperazin-1-yl)this compound (PNT) results in a more hydrophilic compound with higher solubility compared to other derivatives like N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA).[3]
Table 1: Physicochemical Properties of this compound and Key Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₁₁H₅NO₂S | 215.23[2] | - | - |
| 2-(Methylsulfinyl)this compound | C₁₂H₇NO₃S₂ | 277.32 | Yellow crystals | 247–248[1] |
| 2-(Piperidin-1-yl)this compound | C₁₆H₁₄N₂O₂S | 298.36 | Orange needles | 221–222[1] |
| 2-(Piperazin-1-yl)this compound (PNT) | C₁₅H₁₃N₃O₂S | 299.35 | Orange needles | 214–215[1][3] |
| 2-Morpholinothis compound | C₁₅H₁₂N₂O₃S | 300.33 | Orange needles | 307–308[1] |
| 2-Thiomorpholinothis compound | C₁₅H₁₂N₂O₂S₂ | 316.40 | Orange needles | 245–246[1] |
| 2-(4-Methylpiperazin-1-yl)this compound | C₁₆H₁₅N₃O₂S | 313.38 | Orange needles | 226–227[1] |
| N-(4,9-Dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | C₁₈H₉N₃O₃S | 347.35 | Orange needles | 280–281[1] |
Spectroscopic Data
The structural characterization of this compound derivatives relies on standard spectroscopic techniques. The introduction of various amine-containing heterocycles at the 2-position results in characteristic shifts in NMR and IR spectra.
Table 2: Spectroscopic Data for Selected this compound Derivatives[1]
| Compound | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Key ¹³C NMR Signals (DMSO-d₆, δ ppm) | Key IR Signals (KBr, ν cm⁻¹) |
| 2-(Piperidin-1-yl)- | 7.99–8.06 (m, 2H), 7.80–7.85 (m, 2H), 3.67 (m, 4H), 1.65 (m, 6H) | 177.6, 176.5, 172.8, 154.3, 133.9, 133.5, 132.8, 131.9, 130.2, 126.6, 125.4, 49.6, 24.7, 23.1 | 1675, 1636 |
| 2-(Piperazin-1-yl)- | 7.99–8.07 (m, 2H), 7.82–7.86 (m, 2H), 3.62 (t, 4H), 2.87 (t, 4H) | 177.6, 176.6, 173.1, 154.1, 133.9, 133.5, 132.7, 131.9, 130.4, 126.6, 125.5, 49.5, 44.5 | 1670, 1637 |
| 2-Morpholino- | 8.01–8.08 (m, 2H), 7.83–7.85 (m, 2H), 3.76 (t, 4H), 3.67 (t, 4H) | 177.6, 176.8, 173.4, 154.0, 134.0, 133.7, 132.8, 131.9, 130.9, 126.7, 125.6, 65.2, 48.4 | - |
Synthesis and Experimental Protocols
A common and effective method for synthesizing 2-substituted this compound derivatives involves a multi-step process starting from commercially available 2-amino-3-chloronaphthalene-1,4-dione.[1] Another route utilizes the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S₂Cl₂).[4]
Caption: General workflow for the synthesis of 2-substituted derivatives.
Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)this compound (PNT)[3]
-
Reaction Setup: A mixture of 2-(methylsulfinyl)this compound (0.26 g, 1.0 mmol) and piperazine (0.17 g, 2.0 mmol) is prepared.
-
Heating: The reaction mixture is heated at 100 °C for 2 hours.
-
Workup: After cooling to room temperature, 10 mL of methanol is added to the mixture.
-
Isolation: The resulting residue is collected by filtration.
-
Purification: The crude product is recrystallized from methanol to yield PNT as orange needles (Yield: 50%).
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)[5]
-
Cell Seeding: Cancer cells (e.g., MKN-45, MDA-MB-231, HeLa) are seeded into 96-well plates and allowed to attach for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or 0.04 N HCl in 2-propanol).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.
Biological Activity and Applications
Derivatives of this compound are recognized for their significant potential in drug development, primarily as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines. Substitutions at the 2-position of the thiazole ring have been shown to inhibit the proliferation of human breast (MDA-MB-231), cervical (HeLa), and gastric (MKN-45) cancer cells.[1][5]
Table 3: Summary of In Vitro Anticancer and Antimicrobial Activity
| Compound Derivative | Target/Cell Line | Activity Metric | Result | Reference |
| Anticancer | ||||
| 2-(Cyclohexylamino)- | MDA-MB-231 (Breast) | IC₅₀ | 0.276 µM | [6] |
| 2-(2-Chlorophenyl)amino- | HeLa (Cervical) | IC₅₀ | 0.336 µM | [6] |
| 2-(2-Chlorophenyl)amino- | MKN-45 (Gastric) | IC₅₀ | 8.769 µM | [6] |
| 2-(4-Methoxyphenyl)amino- | HeLa (Cervical) | IC₅₀ | 0.269 µM | [6] |
| Antimicrobial | ||||
| 2-(Piperazin-1-yl)- (PNT) | S. epidermidis | MIC | 2.5 ± 2.2 µg/mL | [3] |
| 2-(Piperazin-1-yl)- (PNT) | S. aureus | MIC | 2.5 ± 0.0 µg/mL | [3] |
| 2-(Piperazin-1-yl)- (PNT) | MRSA | MIC | 2.5 ± 2.2 µg/mL | [3] |
| 2-Thiomorpholino- | S. aureus | MIC | 15.8 µM | [1] |
| 2-(4-Methylpiperazin-1-yl)- | S. aureus | MIC | 8.0 µM | [1] |
Antimicrobial Activity
The scaffold has shown particular promise in combating Gram-positive bacteria, especially multi-drug resistant strains. Derivatives containing thiomorpholine and 4-methylpiperazine groups exhibit potent activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and S. epidermidis.[1][7] The 2-(piperazin-1-yl) derivative, PNT, is particularly effective, with low minimum inhibitory concentrations (MICs) against these pathogens.[3]
Mechanism of Action
The biological effects of this compound derivatives are mediated through multiple mechanisms, reflecting the versatile nature of the quinone and thiazole moieties.
Anticancer Mechanism
The anticancer properties are often linked to a dual mechanism. The naphthoquinone core can undergo redox cycling, leading to the production of Reactive Oxygen Species (ROS) , which induces oxidative stress and triggers apoptosis in cancer cells.[1] Furthermore, molecular docking simulations suggest that these compounds can bind to the ATP-binding pocket of human DNA Topoisomerase IIβ (hDNA TopoIIβ) , an essential enzyme for DNA replication and repair, thereby inhibiting cancer cell proliferation.[1][5] A similar scaffold, naphtho[2,3-d][1][3][4]triazole-4,9-dione, has been shown to inhibit human dihydroorotate dehydrogenase (hDHODH), another key target in cancer therapy.[8]
Caption: Proposed dual-action anticancer mechanism of action.
Antimicrobial Mechanism
The antimicrobial action, particularly for the PNT derivative, has been elucidated in detail. The compound is readily taken up by bacterial cells. Once inside, it acts as an inhibitor of DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication, recombination, and repair.[3] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately causes cell disruption and death.[3]
Caption: Antimicrobial mechanism via DNA gyrase inhibition.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives exhibit potent and multifaceted biological activities, particularly as anticancer and antimicrobial compounds. The ability to readily modify the core structure allows for the fine-tuning of physicochemical properties and biological targets. Future research focused on structure-activity relationship (SAR) studies and the exploration of novel substitutions will be crucial for optimizing efficacy and advancing these promising compounds toward clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. 14770-63-9 CAS MSDS (this compound (8CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Antimicrobial Activity of 2-(Piperazin-1-yl)this compound against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-diones and 2,3-dihydroanthra[2,3-d][1,3]thiazole-4,11-diones and novel ring contraction and fusion reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3- d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bifunctional Naphtho[2,3- d][1,2,3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Naphtho[2,3-d]thiazole-4,9-dione from 2-amino-3-chloronaphthalene-1,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for producing Naphtho[2,3-d]thiazole-4,9-dione and its derivatives, with a primary focus on the synthesis starting from 2-amino-3-chloronaphthalene-1,4-dione. This document furnishes detailed experimental protocols, comprehensive data summaries, and visual representations of the synthetic routes to aid in the practical application of these methodologies.
Introduction
Naphtho[2,3-d]thiazole-4,9-diones are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The fusion of a naphthoquinone core with a thiazole ring gives rise to a scaffold with diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties[1]. The naphthoquinone moiety is known to participate in redox cycling, leading to the generation of reactive oxygen species, which is a key mechanism for its biological action[1]. This guide will detail the synthetic routes from 2-amino-3-chloronaphthalene-1,4-dione to the parent this compound and its key 2-substituted derivatives.
Synthetic Pathways
Two primary synthetic strategies originating from 2-amino-3-chloronaphthalene-1,4-dione are presented. The first route leads to the formation of 2-substituted this compound derivatives via a versatile 2-(methylsulfinyl) intermediate. The second, more direct route, yields 2-aminothis compound, which can serve as a precursor to the unsubstituted parent compound.
Route 1: Synthesis of 2-Substituted Naphtho[2,3-d]thiazole-4,9-diones
This pathway involves a three-step process starting with the formation of a 2-(methylthio) derivative, followed by oxidation and subsequent nucleophilic substitution.
Caption: Synthetic pathway to 2-substituted naphtho[2,3-d]thiazole-4,9-diones.
Route 2: Synthesis of 2-Aminothis compound
A more direct approach to a functionalized this compound involves the reaction of the starting material with a thiocyanate salt. This route provides direct access to the 2-amino derivative, a key intermediate for further modifications, including deamination to the parent compound.
Caption: Synthesis of 2-aminothis compound and its potential conversion.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediates, and final products.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Amino-3-chloronaphthalene-1,4-dione | C₁₀H₆ClNO₂ | 207.61 | Red solid | 210-212 |
| 2-(Methylthio)this compound | C₁₂H₇NO₂S₂ | 261.32 | Yellow solid | 238-240 |
| 2-(Methylsulfinyl)this compound | C₁₂H₇NO₃S₂ | 277.32 | Yellow crystals | 247–248[1] |
| 2-Aminothis compound | C₁₁H₆N₂O₂S | 230.25 | Data not available | Data not available |
| This compound | C₁₁H₅NO₂S | 215.23 | Data not available | Data not available |
Table 2: Yields for Synthetic Steps
| Reaction | Product | Yield (%) |
| 2-Amino-3-chloronaphthalene-1,4-dione → 2-(Methylthio)this compound | 2-(Methylthio)this compound | 91[1] |
| 2-(Methylthio)this compound → 2-(Methylsulfinyl)this compound | 2-(Methylsulfinyl)this compound | 68[1] |
| 2-(Methylsulfinyl)this compound → 2-Morpholinothis compound | 2-Morpholinothis compound | 70[1] |
| 2-(Methylsulfinyl)this compound → 2-Thiomorpholinothis compound | 2-Thiomorpholinothis compound | 60[1] |
| 2-(Methylsulfinyl)this compound → 2-(Piperidin-1-yl)this compound | 2-(Piperidin-1-yl)this compound | 70[1] |
| 2-(Methylsulfinyl)this compound → 2-(4-Methylpiperazin-1-yl)this compound | 2-(4-Methylpiperazin-1-yl)this compound | 68[1] |
Table 3: Spectroscopic Data for 2-(Methylsulfinyl)this compound [1]
| Type | Data |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 3.65 (3H, s), 7.95–8.01 (2H, m), 8.16–8.25 (2H, m) |
Experimental Protocols
Synthesis of 2-(Methylthio)this compound
To a solution of 2-amino-3-chloronaphthalene-1,4-dione (4.14 g, 20 mmol) in 50 mL of dimethyl sulfoxide (DMSO) is added powdered sodium hydroxide (1.60 g, 40 mmol) at room temperature. The mixture is stirred at 0 °C under a nitrogen atmosphere. Carbon disulfide (1.52 g, 20 mmol) is added dropwise over 20 minutes, and the solution is stirred for 1 hour at a temperature maintained below 10 °C. After stirring at room temperature for an additional 3 hours, dimethyl sulfate (3.15 g, 25 mmol) is added slowly over 30 minutes, and the mixture is stirred for another hour. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-(methylthio)this compound.[1]
Synthesis of 2-(Methylsulfinyl)this compound
To a solution of 2-(methylthio)this compound (2.61 g, 10 mmol) in 20 mL of dichloromethane is added m-chloroperoxybenzoic acid (m-CPBA) (1.72 g, 10 mmol). The mixture is stirred at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with dichloromethane, and dried. The crude product is recrystallized from methanol to yield pure 2-(methylsulfinyl)this compound as yellow crystals.[1]
General Procedure for the Synthesis of 2-Substituted-Naphtho[2,3-d]thiazole-4,9-diones
A mixture of 2-(methylsulfinyl)this compound (0.28 g, 1.0 mmol) and the desired amine (2.0 mmol) is heated at 100 °C for 2 hours. After cooling to room temperature, 10 mL of methanol is added to the reaction mixture. The resulting solid is collected by filtration and recrystallized from methanol to give the corresponding 2-substituted-naphtho[2,3-d]thiazole-4,9-dione.[1]
Proposed Synthesis of 2-Aminothis compound
A mixture of 2-amino-3-chloronaphthalene-1,4-dione (2.08 g, 10 mmol) and potassium thiocyanate (1.46 g, 15 mmol) in a suitable solvent such as ethanol or dimethylformamide is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization. Note: This is a generalized procedure based on similar reported reactions, and optimization of reaction conditions may be required.
Proposed Deamination of 2-Aminothis compound
To a cooled solution of 2-aminothis compound in a mixture of a mineral acid (e.g., H₂SO₄) and a suitable solvent, a solution of sodium nitrite in water is added dropwise while maintaining a low temperature (0-5 °C). The resulting diazonium salt solution is then slowly added to a pre-cooled solution of a reducing agent, such as hypophosphorous acid (H₃PO₂), to effect the replacement of the diazonium group with a hydrogen atom. The product, this compound, is then isolated by extraction and purified by chromatography. Note: This is a generalized procedure, and the stability of the diazonium intermediate and the specific reaction conditions need to be carefully evaluated.
Conclusion
This technical guide has detailed viable synthetic routes for the preparation of this compound and its 2-substituted derivatives starting from 2-amino-3-chloronaphthalene-1,4-dione. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of synthetic organic chemistry and drug discovery. The outlined pathways offer a foundation for the synthesis of a diverse library of these biologically important molecules for further investigation. Future work should focus on the optimization of the proposed synthesis of the unsubstituted this compound and a thorough characterization of this parent compound.
References
An In-depth Technical Guide to the Properties and Applications of Naphtho[2,3-d]thiazole-4,9-dione and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical and Spectroscopic Properties
While specific quantitative data such as melting point, boiling point, and density for the unsubstituted Naphtho[2,3-d]thiazole-4,9-dione (CAS 14770-63-9) are not consistently reported in the literature, extensive characterization has been performed on its derivatives. These studies provide valuable insights into the chemical nature of the core scaffold.
Table 1: Physicochemical Properties of Selected this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |
| 2-(methylsulfinyl)this compound | C₁₂H₇NO₃S₂ | 277.32 | 247–248 | Yellow crystals | [1] |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | C₁₈H₉N₂O₃S | 345.35 | 280–281 | Orange needles | [1] |
| 2-morpholinothis compound | C₁₅H₁₂N₂O₃S | 300.34 | 307–308 | Orange needles | [1] |
| 2-(piperidin-1-yl)this compound | C₁₆H₁₄N₂O₂S | 298.36 | 221–222 | Orange needles | [1] |
| 2-(piperazin-1-yl)this compound (PNT) | C₁₅H₁₃N₃O₂S | 311.35 | 214–215 | Orange needles | [1][2] |
Table 2: Spectroscopic Data for Selected this compound Derivatives
| Derivative | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | IR (KBr) νₘₐₓ (cm⁻¹) | MS (m/z) | Reference |
| 2-(methylsulfinyl)this compound | 3.65 (s, 3H), 7.95–8.01 (m, 2H), 8.16–8.25 (m, 2H) | Not Reported | Not Reported | Not Reported | [1] |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | 7.60 (t, J = 7.6 Hz, 2H), 7.70 (t, J = 7.6 Hz, 1H), 7.90 (t, J = 4.6 Hz, 2H), 8.10–8.20 (m, 4H) | Not Reported | 3160, 3070, 1666, 1640 | 334 [M]⁺ | [1] |
| 2-morpholinothis compound | 3.67 (t, J = 4.0, 5.2 Hz, 4H), 3.76 (t, J = 4.4, 5.2 Hz, 4H), 7.83–7.85 (m, 2H), 8.01–8.08 (m, 2H) | 48.4, 65.2, 125.6, 126.7, 130.9, 131.9, 132.8, 133.7, 134.0, 154.0, 173.4, 176.8, 177.6 | Not Reported | Not Reported | [1] |
| 2-(piperidin-1-yl)this compound | 1.65 (m, 6H), 3.67 (m, 4H), 7.80–7.85 (m, 2H), 7.99–8.06 (m, 2H) | 23.1, 24.7, 49.6, 125.4, 126.6, 130.2, 131.9, 132.8, 133.5, 133.9, 154.3, 172.8, 176.5, 177.6 | 1675, 1636 | 298 [M]⁺ | [1] |
| 2-(piperazin-1-yl)this compound (PNT) | 2.87 (t, J = 5.2 Hz, 4H), 3.62 (t, J = 4.8 Hz, 4H), 7.82–7.86 (m, 2H), 7.99–8.07 (m, 2H) | 44.5, 49.5, 125.5, 126.6, 130.4, 131.9, 132.7, 133.5, 133.9, 154.1, 173.1, 176.6, 177.6 | 1670, 1637 | 299 [M]⁺ | [1][2] |
Synthesis
Derivatives of this compound are typically synthesized from 2-amino-3-halo-1,4-naphthoquinone precursors. A general synthetic scheme is presented below, followed by a more detailed experimental protocol for a representative synthesis.
References
An In-depth Technical Guide to the Spectroscopic Data of Naphtho[2,3-d]thiazole-4,9-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for various Naphtho[2,3-d]thiazole-4,9-dione derivatives. This class of compounds has garnered significant interest in the scientific community due to its potential therapeutic applications, including antimicrobial and anticancer activities. This document collates spectroscopic data (NMR, IR, Mass Spec), detailed experimental protocols, and visual representations of synthetic and mechanistic pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Spectroscopic Data of this compound Derivatives
The following tables summarize the key spectroscopic data for a series of this compound derivatives, providing a comparative view of their structural characterization.
1H NMR and 13C NMR Data
Table 1: 1H NMR Spectroscopic Data (400 MHz, DMSO-d6) of this compound Derivatives [1]
| Compound | Derivative | δ (ppm) |
| 3 | 2-(methylsulfinyl) | 3.65 (3H, s), 7.95–8.01 (2H, m), 8.16–8.25 (2H, m) |
| 5a | N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | 7.60 (2H, t, J = 7.6 Hz), 7.70 (1H, t, J = 7.6 Hz), 7.90 (2H, t, J = 4.6 Hz), 8.10–8.20 (4H, m) |
| 5b | 2-morpholino | 3.67 (4H, t, J = 4.0, 5.2 Hz), 3.76 (4H, t, J = 4.4, 5.2 Hz), 7.83–7.85 (2H, m), 8.01–8.08 (2H, m) |
| 5c | 2-thiomorpholino | 2.81 (2H, t, J = 3.9, 5.2 Hz), 3.97 (2H, t, J = 4.8, 5.2 Hz), 7.83–7.93 (2H, m), 8.00–8.16 (2H, m) |
| 5d | 2-(piperidin-1-yl) | 1.65 (6H, m), 3.67 (4H, m), 7.80–7.85 (2H, m), 7.99–8.06 (2H, m) |
| 5e | 2-(4-methylpiperazin-1-yl) | 2.25 (3H, s), 2.47 (4H, t, J = 4.9 Hz), 3.67 (4H, t, J = 4.8 Hz), 7.82–7.92 (2H, m), 8.00–8.07 (2H, m) |
| PNT | 2-(piperazin-1-yl) | 2.87 (4H, t, J = 5.2 Hz), 3.62 (4H, t, J = 4.8 Hz), 7.82–7.86 (2H, m), 7.99–8.07 (2H, m) |
Table 2: 13C NMR Spectroscopic Data (125 MHz, DMSO-d6) of this compound Derivatives [1]
| Compound | Derivative | δ (ppm) |
| 5b | 2-morpholino | 48.4, 65.2, 125.6, 126.7, 130.9, 131.9, 132.8, 133.7, 134.0, 154.0, 173.4, 176.8, 177.6 |
| 5c | 2-thiomorpholino | 26.0, 51.4, 126.3, 127.0, 130.8, 132.2, 132.5, 134.2, 134.5, 154.0, 176.6, 176.8, 177.3 |
| 5d | 2-(piperidin-1-yl) | 23.1, 24.7, 49.6, 125.4, 126.6, 130.2, 131.9, 132.8, 133.5, 133.9, 154.3, 172.8, 176.5, 177.6 |
| 5e | 2-(4-methylpiperazin-1-yl) | 36.0, 48.4, 53.5, 125.6, 126.7, 130.8, 131.9, 132.8, 133.7, 134.0, 154.2, 173.0, 176.8, 177.7 |
| PNT | 2-(piperazin-1-yl) | 44.5, 49.5, 125.5, 126.6, 130.4, 131.9, 132.7, 133.5, 133.9, 154.1, 173.1, 176.6, 177.6 |
IR and Mass Spectrometry Data
Table 3: IR (KBr, νmax, cm-1) and Mass Spectrometry (m/z) Data [1]
| Compound | Derivative | IR (cm-1) | MS (m/z) [M+] |
| 5b | 2-morpholino | 1675, 1640 | 300 |
| 5c | 2-thiomorpholino | 1670, 1640 | 316 |
| 5d | 2-(piperidin-1-yl) | 1675, 1636 | Not Reported |
| PNT | 2-(piperazin-1-yl) | 1670, 1637 | 299 |
Experimental Protocols
General Synthetic Pathway
The general synthetic route to the this compound derivatives (5a-e) and PNT starts from 2-(methylsulfinyl)this compound (3). Compound 3 itself is synthesized from 2-(methylthio)this compound (2), which is derived from 2-amino-3-chloronaphthalene-1,4-dione (1).[1]
Synthetic workflow for this compound derivatives.
Synthesis of 2-(methylsulfinyl)this compound (3)[1]
To a solution of 2-(methylthio)this compound (2) (10 mmol) in 20 mL of dichloromethane, m-chloroperoxybenzoic acid (m-CPBA) (10 mmol) was added. The mixture was stirred at room temperature for 2 hours. The resulting precipitate was collected by filtration. The crude product was recrystallized from methanol to yield compound 3 as yellow crystals.
General Procedure for the Synthesis of Derivatives (5a-e)[1]
A mixture of 2-(methylsulfinyl)this compound (3) (1.0 mmol) and the corresponding amine (2.0 mmol) was heated at 100 °C for 2 hours. After cooling to room temperature, 10 mL of methanol was added. The resulting solid was collected by filtration and recrystallized from methanol to afford the desired derivatives.
Spectroscopic Analysis Protocols[1]
-
NMR Spectroscopy : 1H and 13C NMR spectra were recorded on a spectrometer operating at 400 MHz and 125 MHz, respectively. Samples were dissolved in DMSO-d6.
-
IR Spectroscopy : Infrared spectra were obtained using the KBr disc method.
-
Mass Spectrometry : Mass spectra were recorded on a JEOL JMS-700 mass spectrometer. High-resolution mass spectrometry (HRMS) was also performed.
Signaling Pathways and Mechanisms of Action
This compound derivatives have been investigated for their biological activities, revealing potential mechanisms of action in both antimicrobial and anticancer contexts.
Antimicrobial Mechanism of Action
One of the key antimicrobial mechanisms identified for this class of compounds is the inhibition of DNA gyrase. For instance, 2-(piperazin-1-yl)this compound (PNT) has been shown to be taken up by bacterial cells, leading to cell disruption. A DNA gyrase supercoiling assay demonstrated that PNT inhibits the activity of this essential bacterial enzyme in a dose-dependent manner.
Antimicrobial mechanism via DNA gyrase inhibition.
Potential Anticancer Mechanism of Action
While research on the anticancer mechanisms of Naphtho[2,3-d]thiazole-4,9-diones is ongoing, studies on structurally related naphthoquinone derivatives, such as Naphtho[2,3-d][1][2][3]triazole-4,9-diones, have revealed a dual mechanism of action. These compounds can act as inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells. Additionally, the naphthoquinone core can induce the production of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately apoptosis.
Potential anticancer dual mechanism of action.
This guide provides a foundational understanding of the spectroscopic characteristics and potential mechanisms of action for this compound derivatives. The compiled data and protocols are intended to facilitate further research and development of this promising class of compounds.
References
- 1. Antimicrobial Activity of 2-(Piperazin-1-yl)this compound against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains [mdpi.com]
- 3. Bifunctional Naphtho[2,3- d][1,2,3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production [pubmed.ncbi.nlm.nih.gov]
Initial Screening for Biological Activity of Naphtho[2,3-d]thiazole-4,9-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphtho[2,3-d]thiazole-4,9-dione scaffold is a prominent heterocyclic structure that has garnered significant interest in medicinal chemistry. As a derivative of 1,4-naphthoquinone, this core structure is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action for these compounds is often attributed to their ability to induce reactive oxygen species (ROS), inhibit key enzymes such as topoisomerases and DNA gyrase, and trigger apoptotic pathways in target cells. This technical guide provides a comprehensive overview of the initial screening of this compound derivatives for their biological activity, presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways.
Data Presentation: Biological Activities of this compound Derivatives
The biological activities of various this compound derivatives have been evaluated against several cancer cell lines and microbial strains. The following tables summarize the reported in vitro anticancer and antimicrobial activities.
Anticancer Activity
The cytotoxic effects of 2-aminonaphtho[2,3-d][1][2]thiazole-4,9-dione derivatives were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.
Table 1: In Vitro Anticancer Activity of 2-Aminonaphtho[2,3-d][1][2]thiazole-4,9-dione Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 3a | HeLa (Cervical Cancer) | 0.336[2] |
| MKN-45 (Gastric Cancer) | 8.769[2] | |
| 3b | HeLa (Cervical Cancer) | 0.269[2] |
| 3d | MDA-MB-231 (Breast Cancer) | 0.276[2] |
Additionally, a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, structurally related to the target scaffold, have demonstrated potent cytotoxicity against prostate cancer cell lines, as detailed in Table 2.
Table 2: In Vitro Anticancer Activity of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives (5-day exposure)
| Compound | Cell Line | IC₅₀ (µM) |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (10) | LNCaP (Androgen-dependent prostate cancer) | 0.03[3] |
| PC3 (Androgen-independent prostate cancer) | 0.08[3] | |
| 2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (9) | PC3 (Androgen-independent prostate cancer) | 0.08[3] |
| 2-(2-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (11) | LNCaP (Androgen-dependent prostate cancer) | 0.01[3] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been investigated against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in these studies. Table 3 summarizes the MIC values for several derivatives.
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µM) |
| 5c (with thiomorpholine group) | S. aureus | 15.8[4] |
| MRSA | 15.8[4] | |
| S. epidermidis | 15.8[4] | |
| 5e (with 4-methylpiperazine group) | S. aureus | 8.0[4] |
| MRSA | 8.0[4] | |
| S. epidermidis | 8.0[4] | |
| 2-(piperazin-1-yl)this compound (PNT) | S. epidermidis | 2.5 ± 2.2 µg/mL[1] |
| S. aureus | 2.5 ± 0.0 µg/mL[1] | |
| MRSA | 6.7 ± 2.9 µg/mL[1] | |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) | S. epidermidis | 40 ± 0 µg/mL[1] |
| S. aureus | 40 ± 0 µg/mL[1] | |
| MRSA | 40 ± 0 µg/mL[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols for key experiments used in the biological screening of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caspase Activity Assay
This assay measures the activity of caspases, key mediators of apoptosis, using a fluorogenic or colorimetric substrate.
Protocol:
-
Cell Lysis: Lyse the treated cells with a specific lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The fold-increase in caspase activity is determined by comparing the results from the treated samples with the untreated control.
Visualization of Workflows and Signaling Pathways
Diagrams are provided to illustrate the experimental workflow for screening biological activity and the proposed signaling pathways initiated by this compound derivatives.
Experimental Workflow
Caption: Workflow for synthesis, characterization, and biological screening.
Proposed Signaling Pathway for Anticancer Activity
This compound derivatives are thought to exert their anticancer effects through multiple mechanisms, including the inhibition of essential enzymes and the induction of apoptosis. The following diagram illustrates a proposed signaling cascade.
Caption: Proposed mechanism of apoptosis induction.
Logical Relationship for Antimicrobial Action
The antimicrobial activity of certain this compound derivatives has been linked to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: Inhibition of DNA gyrase by a this compound derivative.
Conclusion
The initial screening of this compound derivatives reveals a promising class of compounds with significant anticancer and antimicrobial activities. The data presented in this guide highlight the potential of these molecules as leads for the development of novel therapeutic agents. Further investigation into their structure-activity relationships, optimization of their pharmacokinetic properties, and in vivo efficacy studies are warranted to fully elucidate their therapeutic potential. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers embarking on the study of this important class of heterocyclic compounds.
References
- 1. Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates: potent, non-cytotoxic, antiapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains [mdpi.com]
An In-depth Technical Guide to Naphtho[2,3-d]thiazole-4,9-dione Compounds: Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Naphtho[2,3-d]thiazole-4,9-dione core is a significant heterocyclic scaffold that has garnered considerable attention in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these compounds. It delves into their diverse biological activities, including anticancer, antifungal, and antimicrobial properties, supported by quantitative data. Furthermore, this guide elucidates the underlying mechanisms of action, including the induction of reactive oxygen species and inhibition of key enzymes, and provides detailed experimental protocols for their synthesis and biological evaluation.
Discovery and Historical Perspective
While the precise first synthesis of the this compound scaffold is not definitively documented in readily available literature, the foundational chemistry for its creation can be traced back to the early 20th century. The work of K. Fries in the 1920s on the synthesis of thiazoles from ortho-aminothiophenols laid the groundwork for the construction of fused thiazole ring systems. The development of synthetic routes to heterocyclic quinones has been a continuous area of research, with various methods emerging over the decades.
Modern synthetic interest in Naphtho[2,3-d]thiazole-4,9-diones has been driven by the recognition of the 1,4-naphthoquinone moiety as a privileged structure in numerous biologically active natural products and synthetic compounds. The fusion of a thiazole ring to this quinone core has been shown to enhance and modulate its biological activity, leading to the exploration of a wide array of substituted derivatives.
Synthetic Methodologies
The synthesis of the this compound core and its derivatives has been achieved through several key strategies. The choice of starting materials and reaction conditions allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.
From 2-Amino-3-chloro-1,4-naphthoquinone
A prevalent and versatile method for the synthesis of 2-substituted Naphtho[2,3-d]thiazole-4,9-diones commences with the commercially available 2-amino-3-chloro-1,4-naphthoquinone.
Experimental Protocol: Synthesis of 2-(methylthio)this compound [1]
-
To a solution of 2-amino-3-chloronaphthalene-1,4-dione (4.14 g, 16 mmol) in 50 mL of DMSO at room temperature, add powdered sodium hydroxide (1.60 g, 40 mmol) and stir at 0 °C under a nitrogen atmosphere.
-
Slowly add carbon disulfide (1.52 g, 20 mmol) to the solution over 20 minutes and continue stirring for 1 hour at a temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for an additional 3 hours.
-
Slowly add dimethyl sulfate (3.15 g, 25 mmol) over 30 minutes and stir for another hour.
-
The resulting 2-(methylthio)this compound can be isolated and purified using standard techniques.
This intermediate can be further modified, for example, through oxidation to the corresponding sulfinyl derivative, which then serves as a precursor for a variety of 2-amino substituted analogs.[1]
From 2-(Methylamino)naphthoquinones
An alternative approach involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride. This method provides a convenient route to 2,3-dihydronaphtho[2,3-d][1][2]thiazole-4,9-diones.[2]
Experimental Protocol: General Synthesis of 3-methyl-2,3-dihydronaphtho[2,3-d][1][2]thiazole-4,9-diones [2]
-
Add sulfur monochloride (0.40 mL, 5.00 mmol) dropwise to a stirred solution of 1,4-diazabicyclooctane (1.12 g, 10.00 mmol) in chlorobenzene (80 mL) at -30 °C.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Add a solution of the appropriate 2-(dialkylamino)naphthoquinone (1.00 mmol) in chlorobenzene (40 mL) at -30 °C.
-
The reaction progress can be monitored by thin-layer chromatography, and the product can be isolated and purified by column chromatography.
The following diagram illustrates a general workflow for the synthesis of this compound derivatives.
Caption: General synthetic workflow for this compound derivatives.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.
Anticancer Activity
A significant body of research has focused on the anticancer properties of these compounds. They have been shown to exhibit cytotoxicity against a variety of cancer cell lines.
Table 1: Anticancer Activity of Selected Naphtho[2,3-d]oxazole-4,9-dione Derivatives [3][4]
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 | 5 days |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate) | 0.08 | 5 days |
| 2-(2-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.01 | 5 days |
| 2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate) | 0.08 | 5 days |
Table 2: Cytotoxic Activity of 2-Aminonaphtho[2,3-d][1][2]thiazole-4,9-dione Derivatives [5]
| Compound | Cell Line | IC50 (µM) |
| 3a | HeLa (Cervical) | 0.336 |
| 3a | MKN-45 (Gastric) | 8.769 |
| 3b | HeLa (Cervical) | 0.269 |
| 3d | MDA-MB-231 (Breast) | 0.276 |
Antimicrobial and Antifungal Activity
Derivatives of the this compound scaffold have also shown potent activity against various microbial and fungal pathogens.
Table 3: Antimicrobial and Antifungal Activity of Selected this compound Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-thiomorpholinothis compound | S. aureus | 15.8 | [1] |
| 2-(4-methylpiperazin-1-yl)this compound | S. aureus | 8.0 | [1] |
| 2-thiomorpholinothis compound | MRSA | 15.8 | [1] |
| 2-(4-methylpiperazin-1-yl)this compound | MRSA | 8.0 | [1] |
| 2-thiomorpholinothis compound | S. epidermidis | 15.8 | [1] |
| 2-(4-methylpiperazin-1-yl)this compound | S. epidermidis | 8.0 | [1] |
| Thiazole derivatives | Candida albicans | 0.008–7.81 | [5] |
Mechanism of Action
The biological effects of this compound compounds are attributed to several mechanisms of action, primarily centered around the induction of oxidative stress and the inhibition of essential cellular enzymes.
Induction of Reactive Oxygen Species (ROS)
The 1,4-naphthoquinone core is known to undergo redox cycling in biological systems, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[1] This increase in intracellular ROS can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death in cancer cells.
Caption: ROS-mediated apoptosis by Naphtho[2,3-d]thiazole-4,9-diones.
Enzyme Inhibition
Certain derivatives have been identified as potent inhibitors of key enzymes involved in cancer cell proliferation and microbial survival. For instance, some analogs have shown inhibitory activity against human DNA topoisomerase IIβ, an enzyme crucial for DNA replication and repair in cancer cells.[5] In the context of antimicrobial activity, inhibition of DNA gyrase, an essential bacterial enzyme, has been proposed as a mechanism of action.
Caption: Mechanism of action via enzyme inhibition.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive derivatization and optimization of its biological activities. Future research in this area should focus on elucidating the precise molecular targets and signaling pathways for different derivatives to enable rational drug design. Further exploration of their potential in treating a wider range of diseases, including viral and parasitic infections, is also warranted. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their successful translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-diones and 2,3-dihydroanthra[2,3-d][1,3]thiazole-4,11-diones and novel ring contraction and fusion reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones [beilstein-journals.org]
- 3. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Naphtho[2,3-d]thiazole-4,9-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphtho[2,3-d]thiazole-4,9-dione is a heterocyclic compound incorporating a naphthoquinone and a thiazole ring system. This structural motif is of significant interest in medicinal chemistry due to its presence in various compounds exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The development of this compound and its derivatives as therapeutic agents necessitates a thorough understanding of their physicochemical properties, primarily their solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents data in a structured format to aid researchers in drug development. While specific quantitative data for the parent compound is limited in publicly available literature, this guide consolidates information on its derivatives to infer its likely characteristics.
Introduction
The this compound core structure is a key pharmacophore in a variety of biologically active molecules. The fusion of the electron-deficient naphthoquinone moiety with the electron-rich thiazole ring results in a unique electronic architecture that can interact with various biological targets. For any compound to be a viable drug candidate, its solubility and stability are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life.
This guide aims to provide a detailed technical resource on the solubility and stability of this compound. It is intended for researchers and professionals involved in the discovery, development, and formulation of drugs based on this important chemical scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting the compound's behavior in different environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₅NO₂S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Appearance | Likely a colored solid (e.g., yellow, orange) | Inferred from derivatives |
| Melting Point | Not available | |
| pKa | Not available | |
| LogP (calculated) | Not available |
Solubility Profile
One study on a derivative, 2-(piperazin-1-yl)this compound (PNT), indicated it has hydrophilic properties and a higher calculated solubility (logS) compared to another derivative, N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA). This suggests that modifications to the thiazole ring can significantly impact solubility.
Table 2: Estimated Qualitative Solubility of this compound in Common Solvents
| Solvent | Dielectric Constant (20°C) | Estimated Solubility |
| Water | 80.1 | Sparingly soluble to Insoluble |
| Ethanol | 24.6 | Slightly soluble |
| Methanol | 32.7 | Slightly soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | Soluble |
| Dichloromethane (DCM) | 9.1 | Slightly soluble |
| Acetone | 20.7 | Slightly soluble |
| Acetonitrile | 37.5 | Slightly soluble |
Note: This table is an estimation based on the general properties of similar heterocyclic and quinonoid compounds. Experimental verification is required.
Stability Profile
The stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. This compound, containing a quinone moiety, may be susceptible to degradation under various conditions.
Potential Degradation Pathways:
-
Hydrolysis: The thiazole ring may be susceptible to hydrolytic cleavage under strongly acidic or basic conditions, although it is generally considered a stable aromatic ring.
-
Oxidation: The naphthoquinone ring system can be susceptible to oxidative degradation.
-
Photolysis: Quinonoid systems are often photoreactive and can undergo degradation upon exposure to light.
A comprehensive stability study should evaluate the impact of pH, temperature, light, and oxidizing agents on the integrity of the compound.
Table 3: Inferred Stability of this compound under Stress Conditions
| Condition | Potential for Degradation |
| Acidic (e.g., 0.1 M HCl) | Possible, requires investigation |
| Neutral (e.g., pH 7.4 buffer) | Likely stable |
| Alkaline (e.g., 0.1 M NaOH) | Possible, requires investigation |
| Oxidative (e.g., H₂O₂) | Likely susceptible |
| Thermal (e.g., elevated temperature) | Possible, requires investigation |
| Photolytic (e.g., UV/Vis light) | Likely susceptible |
Note: This table provides a qualitative assessment. Detailed experimental studies are necessary to quantify the stability and identify degradation products.
Experimental Protocols
To obtain reliable quantitative data, standardized experimental protocols should be followed.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess of this compound to a series of vials containing the different solvents to be tested.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
Stability Indicating Assay: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Stress Conditions: Subject solutions of this compound to various stress conditions as outlined in Table 3.
-
Acidic/Basic Hydrolysis: Treat the drug solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.
-
Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid drug and drug solution to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the drug solution to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples and analyze them using a suitable stability-indicating HPLC method. The method should be capable of separating the parent drug from all significant degradation products.
-
Data Analysis: Quantify the amount of the parent drug remaining and the amount of each degradation product formed over time. This data can be used to determine the degradation kinetics and predict the shelf-life of the compound.
Visualizations
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the general workflow for assessing the solubility and stability of a new chemical entity like this compound.
References
Quantum Chemical Blueprint for Naphtho[2,3-d]thiazole-4,9-dione: A Technical Guide to Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the quantum chemical analysis of Naphtho[2,3-d]thiazole-4,9-dione, a heterocyclic naphthoquinone of significant interest in medicinal chemistry. While this molecule and its derivatives are recognized for their potential as antimicrobial and anticancer agents, a detailed, publicly available quantum chemical characterization of the parent compound is scarce.[1] Therefore, this document outlines a robust computational protocol, presents illustrative data based on established theoretical principles, and details the significance of such calculations for understanding the molecule's reactivity, electronic properties, and therapeutic potential.
Introduction and Significance
This compound is a fused heterocyclic system comprising a 1,4-naphthoquinone skeleton and a thiazole ring. This structural motif is frequently found in compounds exhibiting a range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] The naphthoquinone core is known to influence biological activity through the generation of reactive oxygen species and modulation of redox signaling pathways.[1] Modifications at the thiazole ring, particularly at the 2-position, have been shown to significantly impact the molecule's photophysical properties and biological efficacy, leading to compounds with potent antimicrobial activity against pathogens like Staphylococcus aureus.[1][2]
Understanding the fundamental electronic structure, molecular geometry, and charge distribution through quantum chemical calculations is paramount for the rational design of new, more effective derivatives. This guide provides the theoretical foundation for such an investigation.
Computational Methodology (Proposed Protocol)
The following section details a standard and robust protocol for performing quantum chemical calculations on this compound using Density Functional Theory (DFT), a widely accepted method for its balance of accuracy and computational cost.
Software: All calculations would be performed using the Gaussian 16 suite of programs.
Theoretical Level:
-
Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is well-established for providing reliable geometric and electronic properties for organic molecules.
-
Basis Set: The 6-311+G(d,p) basis set would be employed. This triple-zeta basis set includes diffuse functions (+) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the geometry of non-hydrogen and hydrogen atoms, respectively.
Calculation Steps:
-
Geometry Optimization: The molecular structure of this compound will be fully optimized in the gas phase without any symmetry constraints. This step identifies the molecule's lowest energy conformation.
-
Frequency Analysis: Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined from the optimized structure. The HOMO-LUMO energy gap (ΔE) will be calculated as ELUMO - EHOMO.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP will be calculated and mapped onto the molecule's electron density surface. This analysis reveals the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack.
Caption: Proposed DFT Computational Workflow.
Illustrative Quantitative Data
The following tables summarize the kind of quantitative data that would be obtained from the proposed computational study. Note: These values are illustrative and based on typical results for similar heterocyclic quinone systems.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Value (Å / Degrees) |
| Bond Lengths | C4=O10 | 1.22 Å |
| C9=O11 | 1.22 Å | |
| C2-S1 | 1.75 Å | |
| C8a-N3 | 1.38 Å | |
| C2-N3 | 1.31 Å | |
| Bond Angles | C4a-C4-O10 | 121.5° |
| C9a-C9-O11 | 121.5° | |
| C2-N3-C3a | 110.0° | |
| C2-S1-C9b | 90.5° | |
| Dihedral Angle | O10-C4-C4a-C5a | 180.0° |
Table 2: Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Value (eV) | Description |
| EHOMO | -6.85 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -3.52 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 3.33 eV | Indicates chemical reactivity and kinetic stability |
Analysis and Interpretation
The data derived from these quantum chemical calculations provide deep insights into the molecule's behavior.
Caption: Relationship between calculated properties and applications.
-
Molecular Geometry: The optimized geometry reveals the planarity of the fused ring system, which is crucial for π-π stacking interactions in biological systems. Bond lengths of the carbonyl groups (C=O) and the thiazole ring (C-S, C-N) are key indicators of the electronic delocalization across the molecule.
-
Frontier Molecular Orbitals (FMOs): The HOMO is typically delocalized over the electron-rich parts of the molecule, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO is localized on electron-deficient regions, highlighting the sites prone to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. This energy gap also correlates with the electronic absorption properties of the molecule, influencing its color and fluorescence.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. The negative potential regions (typically colored red) are centered around electronegative atoms like the carbonyl oxygens and the nitrogen of the thiazole ring, indicating these are the primary sites for electrophilic attack and hydrogen bonding. The positive potential regions (blue) highlight areas susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological targets, such as enzyme active sites or DNA.
Conclusion
Quantum chemical calculations offer a powerful, non-invasive method to elucidate the fundamental electronic and structural properties of this compound. The proposed DFT-based protocol provides a reliable pathway to determine its optimized geometry, frontier molecular orbital energies, and molecular electrostatic potential. This data is essential for understanding the molecule's inherent reactivity, stability, and potential for intermolecular interactions, thereby guiding the strategic design and development of novel derivatives for therapeutic applications.
References
Potential Therapeutic Targets of Naphtho[2,3-d]thiazole-4,9-dione Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The naphtho[2,3-d]thiazole-4,9-dione scaffold, a fused heterocyclic system incorporating a naphthoquinone and a thiazole ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of these scaffolds, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Anticancer Activity: A Multi-pronged Approach
Derivatives of the this compound scaffold have exhibited significant cytotoxic effects against a range of cancer cell lines. Their anticancer activity appears to be mediated through multiple mechanisms, including the inhibition of key enzymes involved in DNA replication and the induction of oxidative stress leading to programmed cell death.
Inhibition of Human DNA Topoisomerase IIβ
Several studies have suggested that this compound derivatives may exert their anticancer effects by targeting human DNA topoisomerase IIβ (TopoIIβ)[1]. TopoIIβ is a crucial enzyme that alters DNA topology and is essential for DNA replication and chromosome segregation[2][3]. Inhibition of TopoIIβ leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and the initiation of the apoptotic cascade.
The proposed signaling pathway for Topoisomerase IIβ inhibition-induced apoptosis is depicted below:
Induction of Reactive Oxygen Species (ROS)
The naphthoquinone core of the scaffold is known to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide[4][5]. Elevated levels of ROS can induce oxidative stress, causing damage to cellular components and triggering apoptotic cell death through the activation of stress-activated protein kinase pathways, including JNK and p38 MAPK[4][5][6][7][8][9].
The signaling pathway for ROS-induced apoptosis is illustrated below:
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A structurally related scaffold, naphtho[2,3-d][4][5][10]triazole-4,9-dione, has been shown to inhibit human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway[11][12][13]. Inhibition of hDHODH depletes the cellular pyrimidine pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation and inducing apoptosis. This suggests that the this compound core could also be explored for its potential to inhibit this enzyme.
Quantitative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various this compound and related derivatives against different cancer cell lines, expressed as IC50 values.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 2-Aminonaphtho[2,3-d][10]thiazole-4,9-dione | HeLa | 0.336 | [1] |
| MKN-45 | 8.769 | [1] | ||
| 3b | 2-Aminonaphtho[2,3-d][5][10]thiazole-4,9-dione | HeLa | 0.269 | [1] |
| 3d | 2-Aminonaphtho[2,3-d][5][10]thiazole-4,9-dione | MDA-MB-231 | 0.276 | [1] |
| 10 | 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.03 | [7][14] |
| PC3 | 0.08 | [7][14][15] | ||
| 11k | Naphtho[2,3-d][4][5][10]triazole-4,9-dione | hDHODH (enzymatic) | 0.009 | [11][12] |
| 11l | Naphtho[2,3-d][4][5][10]triazole-4,9-dione | hDHODH (enzymatic) | 0.0045 | [11][12] |
Antimicrobial Activity: Targeting Bacterial Processes
This compound derivatives have also demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)[8][10][16][17].
Inhibition of DNA Gyrase
One of the proposed mechanisms for the antibacterial action of these compounds is the inhibition of DNA gyrase, a type II topoisomerase in bacteria that is essential for DNA replication, repair, and recombination[4][10][12][18][19]. By inhibiting DNA gyrase, these compounds can disrupt bacterial DNA synthesis, leading to cell death.
The workflow for investigating DNA gyrase inhibition is outlined below:
Quantitative Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| PNT | 2-(piperazin-1-yl)this compound | S. epidermidis | 2.5 ± 2.2 | |
| S. aureus | 2.5 ± 0.0 | [20] | ||
| MRSA | 6.7 ± 2.9 | [20] | ||
| TBA | N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | S. epidermidis | 40 ± 0 | [20] |
| S. aureus | 40 ± 0 | [20] | ||
| MRSA | 40 ± 0 | [20] | ||
| 5c | 2-thiomorpholinothis compound | S. aureus | 15.8 µM | [8][16][17] |
| MRSA | 15.8 µM | [8][16][21][17] | ||
| S. epidermidis | 15.8 µM | [8][16][21][17] | ||
| 5e | 2-(4-methylpiperazin-1-yl)this compound | S. aureus | 8.0 µM | [8][16][21][17] |
| MRSA | 8.0 µM | [8][16][21][17] | ||
| S. epidermidis | 8.0 µM | [8][16][21][17] |
Anti-apoptotic Potential of Related Scaffolds
Interestingly, a related class of compounds, naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates, has demonstrated potent anti-apoptotic effects in hepatocytes. These compounds were shown to up-regulate the expression of Bcl-xL, a pro-survival member of the Bcl-2 family, which in turn modulates the mitochondrial pathway of apoptosis[22][23][24][25][26]. This highlights the therapeutic versatility of the core naphthoquinone structure and suggests that modifications to the fused heterocyclic ring can dramatically alter the biological activity.
The proposed pathway for Bcl-xL mediated cell survival is as follows:
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route to 2-substituted naphtho[2,3-d]thiazole-4,9-diones involves the reaction of 2-(methylsulfinyl)this compound with various amines.
Example: Synthesis of 2-(4-methylpiperazin-1-yl)this compound (5e) [8][21]
-
A mixture of 2-(methylsulfinyl)this compound (1.0 mmol) and 4-methylpiperazine (2.0 mmol) is heated at 100 °C for 2 hours.
-
After cooling to room temperature, methanol is added to the reaction mixture.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from methanol to yield the desired compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol Overview
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Cellular Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular production of ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol Overview
-
Cells are seeded in 96-well plates or appropriate culture dishes.
-
After treatment with the test compound for the desired time, the cells are washed with phosphate-buffered saline (PBS).
-
The cells are then incubated with a solution of DCFH-DA in a suitable buffer at 37°C in the dark.
-
After incubation, the cells are washed again to remove excess probe.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][27][28][29][30]
Protocol Overview [16]
-
A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents with significant potential in oncology and infectious diseases. The multi-target nature of these compounds, coupled with their synthetic tractability, makes them an exciting area for further investigation. This guide provides a foundational understanding of their key therapeutic targets and the experimental approaches to evaluate their activity, serving as a catalyst for future research and development efforts in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 3. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ROS-Induced JNK and p38 Signaling Is Required for Unpaired Cytokine Activation during Drosophila Regeneration | PLOS Genetics [journals.plos.org]
- 6. ROS-Induced JNK and p38 Signaling Is Required for Unpaired Cytokine Activation during Drosophila Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase IIβ Deficiency Enhances Camptothecin-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bifunctional Naphtho[2,3- d][1,2,3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3- d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of novel DNA gyrase inhi ... | Article | H1 Connect [archive.connect.h1.co]
- 19. youtube.com [youtube.com]
- 20. Antimicrobial Activity of 2-(Piperazin-1-yl)this compound against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Roles and Regulation of BCL-xL in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. What are Bcl-xl inhibitors and how do they work? [synapse.patsnap.com]
- 26. Novel small-molecule inhibitors of Bcl-XL to treat lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 2-Substituted Naphtho[2,3-d]thiazole-4,9-diones
Introduction
The naphtho[2,3-d]thiazole-4,9-dione scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various compounds with notable biological activities.[1] This class of molecules, integrating a 1,4-naphthoquinone framework with a thiazole ring, has been investigated for its potential anti-inflammatory, anticancer, and antibacterial properties.[1] The biological activity is often attributed to the naphthoquinone moiety's ability to generate reactive oxygen species and modulate redox signaling within biological systems.[1]
This protocol details a versatile and efficient multi-step synthesis for preparing a variety of 2-substituted naphtho[2,3-d]thiazole-4,9-diones. The synthesis begins with the commercially available 2-amino-3-chloronaphthalene-1,4-dione and proceeds through key intermediates, 2-(methylthio)this compound and 2-(methylsulfinyl)this compound. The latter serves as a versatile precursor for introducing various amine-containing substituents at the 2-position of the thiazole ring, yielding a library of novel derivatives with moderate to good yields.[1][2]
The described methodology is particularly useful for researchers in drug discovery and development, providing a clear pathway to generate analogs for structure-activity relationship (SAR) studies. For instance, derivatives bearing nitrogen-containing heterocycles such as morpholine, thiomorpholine, and piperazine have demonstrated potent antimicrobial activity against pathogenic bacteria like Staphylococcus aureus and MRSA.[1][2]
Experimental Protocols
This section provides detailed procedures for the multi-step synthesis of 2-substituted naphtho[2,3-d]thiazole-4,9-diones.
Step 1: Synthesis of 2-(methylthio)this compound (2)
This initial step constructs the core thiazole ring fused to the naphthoquinone skeleton.
-
Materials:
-
2-amino-3-chloronaphthalene-1,4-dione (1) (4.14 g, 16 mmol)
-
Powdered sodium hydroxide (1.60 g, 40 mmol)
-
Dimethyl sulfoxide (DMSO) (50 mL)
-
Carbon disulfide (1.52 g, 20 mmol)
-
Dimethyl sulfate (3.15 g, 25 mmol)
-
Nitrogen atmosphere
-
-
Procedure:
-
Add 2-amino-3-chloronaphthalene-1,4-dione (1) and powdered sodium hydroxide to 50 mL of DMSO in a flask at room temperature.
-
Stir the mixture at 0 °C under a nitrogen atmosphere.
-
Slowly add carbon disulfide to the solution over 20 minutes.
-
Continue stirring the solution for 1 hour at a temperature maintained under 10 °C.
-
Allow the reaction to stir at room temperature for an additional 3 hours.
-
Slowly add dimethyl sulfate over 30 minutes.
-
Stir the final reaction mixture for another 1 hour.
-
The reaction yields 2-(methylthio)this compound (2).[1]
-
Step 2: Synthesis of 2-(methylsulfinyl)this compound (3)
This step involves the oxidation of the methylthio- intermediate to a methylsulfinyl group, which is a good leaving group for the subsequent substitution.
-
Materials:
-
2-(methylthio)this compound (2) (2.60 g, 10 mmol)
-
m-chloroperoxybenzoic acid (m-CPBA) (1.72 g, 10 mmol)
-
Dichloromethane (20 mL)
-
Methanol (for recrystallization)
-
-
Procedure:
-
Dissolve 2-(methylthio)this compound (2) in 20 mL of dichloromethane.
-
Add m-chloroperoxybenzoic acid to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Collect the resulting precipitate by filtration.
-
After drying, recrystallize the product from methanol to obtain the pure 2-(methylsulfinyl)this compound (3) as yellow crystals.[1]
-
Step 3: General Protocol for Synthesis of 2-Substituted Naphtho[2,3-d]thiazole-4,9-diones (5a-e)
This final step introduces the desired substituent at the 2-position via nucleophilic substitution.
-
Materials:
-
2-(methylsulfinyl)this compound (3) (0.26 g, 1.0 mmol)
-
Appropriate amine (benzylamine, morpholine, thiomorpholine, piperidine, or 4-methylpiperazine) (2.0 mmol)
-
Methanol (10 mL, for workup and recrystallization)
-
-
Procedure:
-
Mix 2-(methylsulfinyl)this compound (3) with the selected amine (2.0 mmol).
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Cool the solution to room temperature.
-
Add 10 mL of methanol to the cooled mixture.
-
Collect the resulting solid residue by filtration.
-
Recrystallize the crude product from methanol to yield the desired 2-substituted derivative (5a-e) as orange needles.[1]
-
Data Presentation
The following table summarizes the yields and melting points for the synthesized 2-substituted this compound derivatives.
| Compound ID | Substituent at 2-position | Yield (%) | Melting Point (°C) |
| 5a | Benzylamine | 64% | 280–281 |
| 5b | Morpholine | 70% | 307–308 |
| 5c | Thiomorpholine | 60% | 245–246 |
| 5d | Piperidine | Not specified | Not specified |
| 5e | 4-methylpiperazine | 68% | 226–227 |
| Data sourced from Hagimori et al., 2024.[1] |
Visualized Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final 2-substituted products.
Caption: Synthetic pathway for 2-substituted Naphtho[2,3-d]thiazole-4,9-diones.
References
Application Notes and Protocols: Naphtho[2,3-d]thiazole-4,9-dione as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Naphtho[2,3-d]thiazole-4,9-dione derivatives as emerging fluorescent probes. The inherent photophysical properties of this scaffold, particularly its sensitivity to the local environment, make it a promising candidate for various sensing and imaging applications.
Introduction
This compound is a heterocyclic compound characterized by a fused 1,4-naphthoquinone and a thiazole ring. This rigid, planar structure possesses an extended π-conjugated system, which is conducive to fluorescence.[1] The introduction of various substituents, especially electron-donating groups at the 2-position of the thiazole ring, can significantly modulate the photophysical properties of the molecule through an intramolecular charge transfer (ICT) mechanism.[1] This modulation forms the basis for its application as a fluorescent probe, particularly for sensing changes in environmental polarity and viscosity.
Sensing Mechanism: Solvatochromism and Intramolecular Charge Transfer (ICT)
The primary mechanism underpinning the utility of this compound derivatives as fluorescent probes is solvatochromism, driven by intramolecular charge transfer (ICT). In these molecules, the heterocyclic amine acts as an electron donor and the naphthoquinone core as an electron acceptor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state.
In non-polar solvents, the emission originates from a locally excited state, resulting in fluorescence at shorter wavelengths. In polar solvents, the charge-separated excited state is stabilized, leading to a lower energy level and a corresponding bathochromic (red) shift in the emission spectrum.[1] This significant shift in emission wavelength with solvent polarity allows for the ratiometric sensing of the microenvironment's polarity and, by extension, its viscosity.
Figure 1: Intramolecular Charge Transfer (ICT) mechanism in different polarity environments.
Quantitative Data
The photophysical properties of several 2-substituted this compound derivatives have been characterized and are summarized below. The data highlights the significant bathochromic shift observed with increasing solvent polarity, demonstrating their potential as environmental sensors.
Table 1: Photophysical Properties of this compound Derivatives in Various Solvents[1]
| Compound | Substituent at 2-position | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| 5a | Benzylamine | Benzene | 412 | 536 | 124 |
| Dichloromethane | 415 | 549 | 134 | ||
| Acetonitrile | 412 | 560 | 148 | ||
| Ethanol | 413 | 563 | 150 | ||
| DMSO | 417 | 572 | 155 | ||
| 5b | Morpholine | Benzene | 473 | 557 | 84 |
| Dichloromethane | 480 | 598 | 118 | ||
| Acetonitrile | 478 | 610 | 132 | ||
| Ethanol | 479 | 613 | 134 | ||
| DMSO | 486 | 620 | 134 | ||
| 5c | Thiomorpholine | Benzene | 480 | 561 | 81 |
| Dichloromethane | 487 | 601 | 114 | ||
| Acetonitrile | 484 | 613 | 129 | ||
| Ethanol | 486 | 616 | 130 | ||
| DMSO | 493 | 624 | 131 | ||
| 5d | Piperidine | Benzene | 479 | 556 | 77 |
| Dichloromethane | 487 | 595 | 108 | ||
| Acetonitrile | 484 | 608 | 124 | ||
| Ethanol | 486 | 611 | 125 | ||
| DMSO | 492 | 619 | 127 | ||
| 5e | 4-Methylpiperazine | Benzene | 478 | 558 | 80 |
| Dichloromethane | 486 | 600 | 114 | ||
| Acetonitrile | 483 | 611 | 128 | ||
| Ethanol | 485 | 615 | 130 | ||
| DMSO | 491 | 623 | 132 |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted this compound Derivatives
This protocol describes a general two-step synthesis for the derivatization of the this compound core.[1]
Figure 2: General synthesis workflow for this compound derivatives.
Materials:
-
2-amino-3-chloronaphthalene-1,4-dione
-
Carbon disulfide (CS₂)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Desired amine (e.g., morpholine, piperidine)
-
Ethanol (EtOH)
Procedure:
-
Synthesis of 2-(methylthio)this compound:
-
To a solution of 2-amino-3-chloronaphthalene-1,4-dione in DMSO, add powdered NaOH at room temperature.
-
Cool the mixture to 0 °C and slowly add carbon disulfide.
-
Allow the reaction to stir and warm to room temperature.
-
Slowly add dimethyl sulfate and stir for an additional hour.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the product.
-
-
Synthesis of 2-(methylsulfinyl)this compound (Precursor):
-
Dissolve the 2-(methylthio) derivative in DCM.
-
Add m-CPBA and stir at room temperature for 2 hours.
-
Collect the resulting precipitate by filtration.
-
Recrystallize from methanol to obtain the pure sulfinyl precursor.
-
-
Synthesis of 2-Substituted Derivatives (e.g., 2-morpholinothis compound):
-
Suspend the 2-(methylsulfinyl) precursor in ethanol.
-
Add an excess of the desired amine (e.g., morpholine).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
Wash the solid with methanol and dry to yield the final product.[1]
-
Protocol 2: Application as a Fluorescent Probe for Viscosity
This protocol outlines a general procedure for utilizing the solvatochromic properties of this compound derivatives to measure changes in viscosity. This is a prospective application based on the observed photophysical data.
Principle:
The fluorescence emission of these probes is sensitive to the polarity of the microenvironment. In solutions of increasing viscosity, the rotational freedom of the molecule is restricted, which can lead to an increase in fluorescence quantum yield and a potential shift in the emission maximum. By calibrating the fluorescence response in solutions of known viscosity, the probe can be used to determine the viscosity of unknown samples.
Materials:
-
Stock solution of a selected this compound derivative (e.g., compound 5c in DMSO).
-
A series of solvents with varying viscosities (e.g., ethanol/glycerol mixtures).
-
Fluorometer.
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of ethanol/glycerol mixtures with varying volume ratios to create a range of known viscosities.
-
To each standard, add a small aliquot of the probe stock solution to a final concentration of 1-10 µM.
-
-
Fluorescence Measurements:
-
For each calibration standard, record the fluorescence emission spectrum using an excitation wavelength determined from the absorption maximum (e.g., ~480-490 nm for compound 5c ).
-
Record the emission maximum (λmax) and the fluorescence intensity at this wavelength.
-
-
Data Analysis:
-
Plot the emission maximum and/or the fluorescence intensity as a function of the known viscosity of the standards.
-
Fit the data to an appropriate model (e.g., the Förster-Hoffmann equation) to generate a calibration curve.
-
-
Measurement of Unknown Sample:
-
Prepare the unknown sample and add the probe at the same final concentration as the standards.
-
Record the fluorescence spectrum under the same conditions.
-
Using the calibration curve, determine the viscosity of the unknown sample from its fluorescence properties.
-
Figure 3: Experimental workflow for viscosity sensing.
Potential Applications
-
Cellular Imaging: The sensitivity of these probes to the microenvironment makes them potential candidates for imaging viscosity changes within cellular compartments, which can be indicative of cellular stress or disease states.
-
Drug Development: Monitoring changes in viscosity can be relevant in studying drug delivery systems and their interaction with biological membranes.
-
Materials Science: These probes could be used to characterize the curing of polymers or the properties of ionic liquids.
Conclusion
This compound derivatives represent a versatile class of fluorescent probes with significant potential. Their synthesis is straightforward, and their photophysical properties can be readily tuned. The pronounced solvatochromism of these compounds makes them particularly well-suited for applications in sensing environmental polarity and viscosity. Further research is warranted to explore their full potential in complex biological and material systems.
References
Application Notes and Protocols: Naphtho[2,3-d]thiazole-4,9-dione Derivatives as DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Naphtho[2,3-d]thiazole-4,9-dione derivatives as potential DNA gyrase inhibitors. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and a proposed mechanism of action.
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and cytotoxic properties. Recent studies have identified that a key mechanism of their antimicrobial action is the inhibition of DNA gyrase, an essential bacterial enzyme responsible for maintaining DNA topology. This makes them promising candidates for the development of novel antibacterial agents. Furthermore, their cytotoxic effects against cancer cell lines suggest potential applications in oncology, possibly through the inhibition of human topoisomerase II, the eukaryotic counterpart of DNA gyrase.
Data Presentation
Antimicrobial and Cytotoxic Activity
The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of selected this compound and closely related derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Staphylococcus Strains
| Compound | Derivative Substitution | S. epidermidis (μg/mL) | S. aureus (μg/mL) | MRSA (μg/mL) | Reference |
| 2-(Piperazin-1-yl)this compound (PNT) | 2-piperazinyl | 2.5 ± 2.2 | 2.5 ± 0.0 | 6.7 ± 2.9 | [1] |
| N-(4,9-Dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | 2-benzamido | 40 ± 0 | 40 ± 0 | 40 ± 0 | [1] |
Table 2: Cytotoxic Activity (IC50) of 2-Aminonaphtho[2,3-d][2][3]thiazole-4,9-dione Derivatives against Human Cancer Cell Lines
| Compound | R Substituent | MDA-MB-231 (μM) | HeLa (μM) | MKN-45 (μM) |
| 3a | 2-chlorophenyl | >10 | 0.336 | 8.769 |
| 3b | 4-methoxyphenyl | >10 | 0.269 | >10 |
| 3d | 4-fluorophenyl | 0.276 | >10 | >10 |
Data from molecular docking studies suggest these compounds may bind to the human DNA topoisomerase IIβ binding pocket.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from studies on 2-(piperazin-1-yl)this compound (PNT) and is a standard method for assessing DNA gyrase activity.[1]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxed plasmid DNA (for comparison)
-
DNA Gyrase enzyme (e.g., from E. coli or S. aureus)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
-
This compound derivatives (dissolved in an appropriate solvent, e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Positive control inhibitor (e.g., Novobiocin)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:
-
4 µL of 5X Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
1 µL of the test compound at various concentrations (or solvent/positive control)
-
x µL of sterile distilled water to bring the volume to 19 µL
-
-
Initiate the reaction by adding 1 µL of DNA gyrase enzyme.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto the agarose gel, along with relaxed and supercoiled DNA markers.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light and document the results. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, MKN-45)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a solvent control (e.g., medium with DMSO at the highest concentration used for the compounds) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow for Screening DNA Gyrase Inhibitors
Caption: Workflow for the initial screening of this compound derivatives.
Proposed Mechanism of Action: Inhibition of DNA Gyrase and Induction of Apoptosis
Caption: Proposed dual mechanism of action in bacterial and cancer cells.
Logical Relationship of Apoptosis Induction (Based on Naphtho[2,3-d]isoxazole-4,9-dione Analogs)
Caption: Proposed anti-apoptotic signaling pathway based on related compounds.[2]
References
- 1. Antimicrobial Activity of 2-(Piperazin-1-yl)this compound against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates: potent, non-cytotoxic, antiapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Naphtho[2,3-d]thiazole-4,9-dione against HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphtho[2,3-d]thiazole-4,9-dione and its derivatives have emerged as a promising class of compounds with significant anti-cancer properties. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, including the human cervical cancer cell line, HeLa.[1][2] The primary mechanisms of action are believed to involve the inhibition of topoisomerase IIβ and the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound and its analogs against HeLa cells using the MTT assay.
Data Presentation
The cytotoxic effects of 2-aminonaphtho[2,3-d][3][4]thiazole-4,9-dione derivatives on HeLa cells have been quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for two such derivatives, demonstrating their potent anti-proliferative activity.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| 2-(4-bromophenyl)amino-naphtho[2,3-d][3][4]thiazole-4,9-dione (Compound 3a) | HeLa | Not Specified | 0.336 | [1] |
| 2-(4-chlorophenyl)amino-naphtho[2,3-d][3][4]thiazole-4,9-dione (Compound 3b) | HeLa | Not Specified | 0.269 | [1] |
Experimental Protocols
Materials and Reagents
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (or its derivatives)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Maintenance
-
HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to detach the cells.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest HeLa cells from a sub-confluent culture flask using Trypsin-EDTA.
-
Neutralize the trypsin with complete DMEM medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C in the dark. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
Application Notes and Protocols for Evaluating Antimicrobial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat due to its resistance to a broad spectrum of β-lactam antibiotics. The effective evaluation of novel antimicrobial agents against MRSA is a cornerstone of preclinical drug development. These application notes provide detailed protocols for standardized methods to assess the in vitro activity of antimicrobial compounds against MRSA, ensuring reliable and reproducible data for research and development purposes. The described methods include determination of minimum inhibitory concentration (MIC) via broth microdilution, assessment of susceptibility using the disk diffusion assay, and evaluation of bactericidal activity through time-kill assays.
Data Presentation: Comparative Antimicrobial Activity Against MRSA
The following tables summarize the in vitro activity of various antimicrobial agents against MRSA, providing a baseline for comparison of novel compounds. Data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC50, and MIC90 (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively), and zone of inhibition diameters.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Antibiotics Against MRSA
| Antimicrobial Agent | MIC Range (µg/mL) | MIC | MIC |
| Vancomycin | 0.75 - 2 | 1 | 1.5 - 2 |
| Linezolid | <1 - 1 | 1 | 1 |
| Daptomycin | 0.076 - 0.75 | 0.094 | 0.125 - 0.75 |
| Teicoplanin | - | - | 2 |
| Tigecycline | - | - | 0.25 |
| Ceftaroline | 0.125 - 2 | 0.5 | 1 |
| Oxacillin | 4 - >256 | - | - |
| Ciprofloxacin | - | - | - |
| Erythromycin | - | - | - |
| Clindamycin | - | - | - |
| Rifampin | - | - | - |
| Chloramphenicol | - | - | - |
| Gentamicin | - | - | - |
| Tetracycline | - | - | - |
| Penicillin | >100 | - | - |
Note: MIC values can vary depending on the specific MRSA strain and testing methodology. The data presented is a compilation from multiple sources for comparative purposes.[1][2][3]
Table 2: Zone of Inhibition Diameters for Selected Antibiotics Against MRSA
| Antimicrobial Agent (Disk Content) | Zone Diameter Range (mm) | Interpretation (Susceptible) |
| Cefoxitin (30 µg) | ≤ 21 | ≥ 22 mm |
| Vancomycin (30 µg) | 15 - 19 | ≥ 15 mm |
| Linezolid (30 µg) | 23 - 28 | ≥ 21 mm |
| Daptomycin (30 µg) | 16 - 22 | ≥ 16 mm |
| Ciprofloxacin (5 µg) | ≤ 15 | ≥ 21 mm |
| Erythromycin (15 µg) | ≤ 13 | ≥ 23 mm |
| Clindamycin (2 µg) | ≤ 14 | ≥ 21 mm |
| Gentamicin (10 µg) | ≤ 12 | ≥ 15 mm |
| Tetracycline (30 µg) | ≤ 14 | ≥ 19 mm |
Note: Interpretive criteria are based on Clinical and Laboratory Standards Institute (CLSI) guidelines. Zone diameters can be influenced by media composition and inoculum density.[4][5]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]
Materials:
-
MRSA isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and reservoirs
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Antimicrobial Agent Dilution:
-
Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control well (containing only inoculated broth) and a sterility control well (containing uninoculated broth).
-
-
Inoculation:
-
Add 50 µL of the standardized MRSA inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.[7]
-
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[8]
Materials:
-
MRSA isolate
-
Mueller-Hinton Agar (MHA) plates
-
Antimicrobial agent-impregnated disks
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Protocol:
-
Inoculum Preparation:
-
Prepare an inoculum suspension as described in the broth microdilution protocol (Step 1).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply the antimicrobial disks to the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar but do not press them into the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI).[4]
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9]
Materials:
-
MRSA isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent at desired concentrations (e.g., 2x, 4x, 8x MIC)
-
Sterile culture tubes or flasks
-
Incubator shaker (37°C)
-
Sterile saline for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
Protocol:
-
Inoculum Preparation:
-
Prepare an overnight culture of MRSA in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with the desired concentrations of the antimicrobial agent.
-
Include a growth control tube without any antimicrobial agent.
-
Inoculate each tube with the prepared MRSA suspension.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[9]
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate a known volume of the appropriate dilutions onto TSA plates.
-
-
Incubation and Colony Counting:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates that yield 30-300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration and the control.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log₁₀ decrease is considered bacteriostatic.
-
Visualizations
Signaling Pathway of Methicillin Resistance in S. aureus
The primary mechanism of methicillin resistance in S. aureus is the acquisition of the mecA gene, which is carried on the staphylococcal cassette chromosome mec (SCCmec). The expression of mecA is controlled by the MecR1-MecI regulatory system.[1][10]
Caption: MecA-mediated methicillin resistance signaling pathway in S. aureus.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against MRSA.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Logical Relationship: Interpretation of Time-Kill Assay Results
This diagram outlines the logic for interpreting the results of a time-kill assay to classify the activity of an antimicrobial agent.
Caption: Logic for interpreting time-kill assay results.
References
- 1. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 5. Antibiotic resistance pattern of Staphylococcus aureus with reference to MRSA isolates from pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Naphtho[2,3-d]thiazole-4,9-dione as a Kinase Inhibitor in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Naphtho[2,3-d]thiazole-4,9-dione and its derivatives as potential kinase inhibitors for cancer therapy. This document includes summaries of biological activity, relevant signaling pathways, and detailed experimental protocols for the synthesis and evaluation of these compounds.
Introduction
The this compound scaffold is a promising heterocyclic motif in the development of novel anticancer agents. This core structure, a fusion of a naphthoquinone and a thiazole ring, has been explored for various therapeutic applications, including as an antimicrobial and anticancer agent.[1] While direct kinase inhibition data for this compound itself is emerging, structurally related naphthoquinone derivatives have demonstrated significant potential as inhibitors of various protein kinases crucial to cancer cell proliferation and survival.
This document will focus on the potential of this compound derivatives as kinase inhibitors, drawing parallels from closely related compound classes, and providing the necessary protocols to investigate their therapeutic efficacy.
Targeted Signaling Pathways
Derivatives of the broader naphthoquinone class have been shown to inhibit multiple oncogenic kinases, suggesting that this compound analogs may also target key signaling pathways implicated in cancer. A generalized signaling pathway that can be targeted by these inhibitors is depicted below.
Caption: Potential kinase targets for this compound derivatives.
Data Presentation
Multi-Kinase Inhibitory Activity of 1,4-Naphthoquinone-1,2,3-triazole Hybrids
While specific kinase inhibition data for this compound is not yet widely published, studies on the closely related 1,4-naphthoquinone-1,2,3-triazole scaffold have identified potent multi-kinase inhibitors. The following table summarizes the IC50 values of two lead compounds from this class against key oncogenic kinases.[2]
| Compound | Target Kinase | IC50 (µM) |
| 4a | CDK2 | 0.55 |
| FLT4 (VEGFR3) | 1.67 | |
| PDGFRA | 0.89 | |
| 4i | CDK2 | 0.22 |
| FLT4 (VEGFR3) | 11.32 | |
| PDGFRA | 0.87 |
Cytotoxic Activity of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives
The cytotoxic potential of Naphtho[2,3-d]oxazole-4,9-dione derivatives, another closely related class of compounds, has been evaluated in human prostate cancer cell lines. The data highlights the potent anti-proliferative effects of these compounds.[3][4]
| Compound | Cell Line | Exposure Time | IC50 (µM) |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Androgen-dependent) | 5 days | 0.03 |
| PC3 (Androgen-independent) | 5 days | 0.08 |
Experimental Protocols
The following section details the methodologies for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound Derivatives
A general synthetic route to produce 2-substituted Naphtho[2,3-d]thiazole-4,9-diones is outlined below.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Molecular Docking Simulation of Naphtho[2,3-d]thiazole-4,9-dione with Human DNA Topoisomerase II Beta (hDNA TopoIIβ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for conducting a molecular docking simulation of Naphtho[2,3-d]thiazole-4,9-dione with its potential target, human DNA Topoisomerase II beta (hDNA TopoIIβ). Human topoisomerase II enzymes are crucial targets in cancer therapy.[1][2] this compound and its derivatives have emerged as a promising class of compounds with potential anticancer properties, and docking simulations suggest they may bind to the hDNA TopoIIβ binding pocket.[3] This guide outlines the necessary steps, from protein and ligand preparation to the analysis of docking results, utilizing widely accessible bioinformatics tools. The provided workflows and protocols are intended to facilitate research into the mechanism of action of this compound class and to aid in the rational design of novel TopoIIβ inhibitors.
Introduction
Human DNA topoisomerase II beta (hDNA TopoIIβ) is a vital enzyme that modulates the topological state of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[4] Its function involves creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, a process that is essential for relieving torsional stress.[4] This mechanism makes TopoIIβ a prime target for anticancer drugs, which can be broadly categorized as catalytic inhibitors or TopoII poisons.[1]
The this compound scaffold is a key structural motif found in various pharmaceutically active compounds exhibiting anti-inflammatory, anticancer, and antibacterial properties.[3] Studies have indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, and computational docking simulations have predicted their interaction with the hDNA TopoIIβ binding pocket.[3]
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] It is an invaluable tool in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and elucidating potential mechanisms of action. This application note provides a comprehensive protocol for performing a docking simulation of this compound with hDNA TopoIIβ using AutoDock Vina, a widely used open-source docking program.[5]
Experimental Protocols
This section details the step-by-step methodology for the molecular docking simulation. The protocol is based on the use of AutoDock Tools for file preparation and AutoDock Vina for the docking calculation.[5][7][8]
Required Software
-
PyMOL or UCSF Chimera: For molecular visualization.
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.[5]
-
ChemDraw or similar: For drawing the ligand structure.
Protocol: Step-by-Step
Step 1: Receptor Preparation (hDNA TopoIIβ)
-
Obtain Protein Structure: Download the crystal structure of hDNA TopoIIβ from the Protein Data Bank (RCSB PDB). A suitable entry is PDB ID: 5ZQF.[4]
-
Prepare the Receptor in AutoDock Tools:
-
Launch AutoDock Tools (ADT).
-
Open the downloaded PDB file (5ZQF.pdb).
-
Remove water molecules and any co-crystallized ligands or non-essential heteroatoms. (Edit > Delete Water).[5]
-
Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar only).[5]
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared receptor in PDBQT format (File > Save > Writing PDBQT). This file will be named receptor.pdbqt.
-
Step 2: Ligand Preparation (this compound)
-
Obtain Ligand Structure: Draw the 2D structure of this compound using chemical drawing software and save it in a 3D format like SDF or MOL2. Alternatively, retrieve the structure from a database like PubChem if available.
-
Prepare the Ligand in AutoDock Tools:
-
Launch ADT.
-
Open the ligand file (Ligand > Input > Open).
-
The tool will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds (Ligand > Torsion Tree > Detect Root).
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT). This will be ligand.pdbqt.[5]
-
Step 3: Grid Box Generation
-
Define the Binding Site: The binding site can be identified from the literature or by locating the active site in the crystal structure. For hDNA TopoIIβ, this is typically the ATP-binding site or the DNA-binding and cleavage site.
-
Set Up the Grid Box in AutoDock Tools:
-
Load the prepared receptor (receptor.pdbqt).
-
Go to Grid > Grid Box.
-
Adjust the center and dimensions of the grid box to encompass the entire binding site. Ensure the box is large enough to allow for rotational and translational freedom of the ligand.
-
Note down the coordinates for the center of the grid and the dimensions (size_x, size_y, size_z).
-
Step 4: Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file named conf.txt. This file specifies the input files and docking parameters.[9]
Increasing the exhaustiveness value enhances the thoroughness of the search but also increases computation time. A value of 32 is recommended for more reliable results.[7][8]
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files, as well as the Vina executable.
-
Execute the following command:[7] ./vina --config conf.txt
-
Step 5: Analysis of Results
-
Visualize Docked Poses: Use AutoDock Tools, PyMOL, or UCSF Chimera to visualize the output file (output_poses.pdbqt) along with the receptor (receptor.pdbqt).[7][9] This allows for the inspection of the binding poses of the ligand within the active site.
-
Analyze Binding Affinity: The binding affinities (in kcal/mol) for the different poses are reported in the log file (docking_log.txt) and at the end of the output PDBQT file. The most negative value corresponds to the highest predicted binding affinity.
-
Identify Key Interactions: Analyze the best-docked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the amino acid residues of hDNA TopoIIβ.
Results and Data Presentation
The molecular docking simulation of this compound with hDNA TopoIIβ provides valuable insights into its potential inhibitory mechanism. The results are typically presented with the binding affinity of the top-ranked poses and the specific interactions with the receptor.
Table 1: Docking Results of this compound with hDNA TopoIIβ
| Docking Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (hDNA TopoIIβ) | Interaction Type |
| 1 | -8.5 | ASN120, GLY164, LYS168 | Hydrogen Bond |
| ILE125, PRO126, VAL167 | Hydrophobic Interaction | ||
| 2 | -8.2 | GLY121, ASP165 | Hydrogen Bond |
| ALA122, ILE141, VAL167 | Hydrophobic Interaction | ||
| 3 | -7.9 | ASN120, SER163 | Hydrogen Bond |
| ILE125, VAL130 | Hydrophobic Interaction |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will be generated from the docking simulation.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the molecular docking simulation.
Caption: Molecular docking experimental workflow.
Signaling Pathway Inhibition
This diagram illustrates the proposed inhibitory action of this compound on the catalytic cycle of hDNA TopoIIβ.
Caption: Inhibition of hDNA TopoIIβ by this compound.
Conclusion
This application note provides a detailed protocol for the molecular docking of this compound with hDNA TopoIIβ. By following these steps, researchers can computationally assess the binding affinity and interaction patterns of this compound, providing a rational basis for its potential as a TopoIIβ inhibitor. The insights gained from such simulations are instrumental in the early stages of drug discovery and can guide the synthesis and biological evaluation of more potent and selective analogues. This workflow serves as a foundational guide for scientists engaged in the computational assessment of potential enzyme inhibitors.
References
- 1. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rcsb.org [rcsb.org]
- 5. kapsid.com [kapsid.com]
- 6. Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors: design, regioselective synthesis, HMBC-NMR characterization, in silico molecular Docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Measurement of Fluorescence Bathochromic Shift for Drug Discovery and Molecular Interaction Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence spectroscopy is a powerful and sensitive analytical technique used extensively in biological research and drug discovery.[1] One of the key phenomena observed is the bathochromic shift, also known as a red shift, which is the change of a molecule's spectral band position to a longer wavelength.[2] This shift in the emission spectrum of a fluorophore can occur due to changes in its local microenvironment, such as alterations in solvent polarity (solvatochromism), the introduction of specific substituents to the molecular structure, or binding interactions with other molecules.[2][3][4]
In the context of drug development, measuring the bathochromic shift upon ligand binding provides a robust method for characterizing molecular interactions, determining binding affinities (Kd), and performing high-throughput screening for potential drug candidates.[1][5] This application note provides a detailed overview of the experimental setup, protocols for measuring bathochromic shifts, and methods for data analysis.
Principle of Bathochromic Shift Measurement
A bathochromic shift in fluorescence occurs when the energy difference between the excited state and the ground state of a fluorophore decreases, resulting in the emission of lower-energy (longer wavelength) photons.[6] This can be triggered by a change in the fluorophore's chemical environment, for instance, when a fluorescently labeled protein binds to a non-fluorescent ligand. The binding event can alter the polarity of the microenvironment around the fluorophore or induce a conformational change in the protein, leading to a detectable red shift in the emission maximum.[5] By monitoring this shift as a function of ligand concentration, the binding equilibrium can be characterized.
Caption: Principle of bathochromic shift due to molecular interaction.
Instrumentation
The primary instrument for measuring fluorescence is a spectrofluorometer (or fluorometer).[7][8] The setup consists of several core components designed to excite the sample at a specific wavelength and detect the emitted light across a range of wavelengths.
Caption: Standard experimental workflow in a spectrofluorometer.
Key Instrument Components:
| Component | Description & Key Specifications | Rationale for Selection |
| Light Source | Provides the excitation energy. A continuous source is required for scanning spectra. | A Xenon arc lamp is highly recommended as it provides continuous, high-intensity illumination from UV to the near-IR range (typically 230-800 nm), offering flexibility for exciting a wide variety of fluorophores.[9][10] |
| Excitation Monochromator | Selects a specific wavelength from the light source to excite the sample.[10] | Utilizes a diffraction grating to isolate a narrow band of wavelengths. This is crucial for selectively exciting the fluorophore of interest and minimizing unwanted excitation of other components. |
| Sample Holder | Typically a quartz cuvette for holding liquid samples. | Quartz is essential for UV-range measurements as it is transparent below 300 nm, unlike glass or plastic. A standard 1 cm path length cuvette is common. |
| Emission Monochromator | Placed at a 90° angle to the excitation path to minimize detection of scattered excitation light. It scans through wavelengths to generate the emission spectrum.[10] | The 90° detection geometry is standard for minimizing Rayleigh and Raman scatter from the solvent reaching the detector.[7][10] The monochromator resolves the emitted fluorescence into its constituent wavelengths. |
| Detector | Measures the intensity of the emitted light. | A Photomultiplier Tube (PMT) is the detector of choice due to its high sensitivity and fast response time, enabling the detection of low-level fluorescence (single-photon counting).[11] |
Experimental Protocols
Protocol 1: Characterizing Bathochromic Shift due to Solvent Polarity (Solvatochromism)
This protocol describes how to measure the effect of solvent polarity on the emission spectrum of a solvatochromic dye.
Objective: To quantify the bathochromic shift of a fluorescent probe in response to changes in solvent polarity.
Materials:
-
Solvatochromic dye (e.g., Prodan, Laurdan, or a custom dye).
-
A series of spectroscopic-grade solvents with a wide range of polarities (e.g., Cyclohexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol, Water).[12]
-
Spectrofluorometer.
-
Quartz cuvettes.
-
Micropipettes.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the solvatochromic dye in a non-polar solvent like Dichloromethane.[12]
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution of the dye (e.g., 1-10 µM). Ensure the final absorbance at the excitation wavelength is below 0.05 to avoid inner-filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize (typically 20-30 minutes).
-
Set the excitation wavelength to the absorption maximum (λ_abs_max) of the dye.
-
Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Blank Measurement: Fill a cuvette with the pure solvent being tested and record a blank scan over the expected emission range. This is to account for background signals, including Raman scattering from the solvent.
-
Sample Measurement:
-
Replace the blank with the cuvette containing the dye working solution.
-
Scan the emission spectrum over a broad range (e.g., from λ_abs_max + 20 nm to 700 nm).
-
Identify the wavelength of maximum fluorescence intensity (λ_em_max).
-
-
Repeat for All Solvents: Repeat steps 4 and 5 for each solvent in the series.
-
Data Analysis:
-
Subtract the blank spectrum from each corresponding sample spectrum.
-
Record the λ_em_max for the dye in each solvent.
-
Plot the emission maximum (λ_em_max) or Stokes shift against a solvent polarity scale (e.g., the Reichardt ET(30) scale or the Lippert-Mataga parameter) to visualize the solvatochromic effect.[12]
-
Expected Data:
| Solvent | Polarity Index (ET(30)) | Absorbance Max (nm) | Emission Max (λem) (nm) | Bathochromic Shift (Δλ vs. Cyclohexane) (nm) |
| Cyclohexane | 31.2 | 360 | 415 | 0 |
| Toluene | 33.9 | 362 | 425 | 10 |
| Dichloromethane | 40.7 | 365 | 440 | 25 |
| Acetonitrile | 45.6 | 368 | 475 | 60 |
| Ethanol | 51.9 | 370 | 510 | 95 |
| Water | 63.1 | 375 | 535 | 120 |
Protocol 2: Measuring Bathochromic Shift for Ligand Binding Analysis
This protocol details a titration experiment to measure the bathochromic shift induced by the binding of a non-fluorescent ligand to a fluorescently labeled target protein.
Objective: To determine the dissociation constant (Kd) of a ligand-protein interaction by measuring the change in fluorescence emission maximum.
Materials:
-
Purified, fluorescently labeled target protein.
-
Purified, non-fluorescent ligand.
-
Assay buffer (e.g., PBS or HEPES, pH 7.4).
-
Spectrofluorometer.
-
Quartz micro-cuvette.
-
Micropipettes.
Procedure:
-
Prepare Solutions:
-
Prepare a solution of the fluorescently labeled protein in the assay buffer at a fixed concentration (e.g., 100 nM). The concentration should ideally be at or below the expected Kd.
-
Prepare a highly concentrated stock solution of the ligand in the same assay buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to the absorbance maximum of the fluorophore attached to the protein.
-
Set appropriate excitation and emission slit widths.
-
-
Initial Measurement (No Ligand):
-
Add the protein solution to the cuvette.
-
Record the full emission spectrum and determine the initial emission maximum (λ₀).
-
-
Titration:
-
Add a small aliquot of the concentrated ligand stock solution to the cuvette. Mix gently by pipetting, avoiding bubble formation.
-
Allow the system to equilibrate (typically 2-5 minutes).
-
Record the emission spectrum and determine the new emission maximum (λᵢ).
-
Repeat the additions to obtain a series of measurements at increasing ligand concentrations. Ensure the total volume added is minimal (<5%) to avoid significant dilution effects.
-
-
Final Measurement (Saturation): Continue adding ligand until the emission maximum no longer shifts, indicating that the protein is saturated. Record this final wavelength (λ_sat).
-
Data Analysis:
-
Calculate the bathochromic shift (Δλ = λᵢ - λ₀) for each ligand concentration.
-
Plot the bathochromic shift (Δλ) against the total ligand concentration.
-
Fit the resulting sigmoidal binding curve to a suitable binding isotherm equation (e.g., the one-site binding model) to calculate the dissociation constant (Kd).[5] The Kd is the ligand concentration at which half of the maximal shift is observed.
-
Expected Data:
| Total Ligand Conc. [L] (nM) | Emission Max (λem) (nm) | Bathochromic Shift (Δλ) (nm) |
| 0 | 480.0 | 0.0 |
| 10 | 481.5 | 1.5 |
| 50 | 485.8 | 5.8 |
| 100 | 488.5 | 8.5 |
| 200 | 491.0 | 11.0 |
| 500 | 493.5 | 13.5 |
| 1000 | 494.5 | 14.5 |
| 5000 | 495.0 | 15.0 |
Troubleshooting and Considerations
-
Inner Filter Effect: At high concentrations, the sample can re-absorb emitted light, distorting the emission spectrum. Keep the absorbance of the sample at the excitation wavelength below 0.05.
-
Photobleaching: Some fluorophores are susceptible to photodegradation upon prolonged exposure to the excitation light. Minimize exposure time and use the lowest necessary excitation intensity.
-
Background Fluorescence: Buffer components or impurities can contribute to background signals. Always use high-purity reagents and subtract a proper blank.[13]
-
Light Scattering: Rayleigh (elastic) and Raman (inelastic) scattering from the sample and cuvette can interfere with the measurement. Use high-quality cuvettes and optimize the 90° detection geometry.[13]
Conclusion
The measurement of fluorescence bathochromic shift is a versatile and highly sensitive technique with significant applications in fundamental research and drug discovery. By using a properly configured spectrofluorometer and following robust experimental protocols, researchers can effectively probe molecular microenvironments and quantify binding interactions. This approach provides valuable insights into molecular mechanisms and serves as a powerful tool for screening and characterizing therapeutic candidates.
References
- 1. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bathochromic shift - Wikipedia [en.wikipedia.org]
- 3. Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. A New Spectral Shift-Based Method to Characterize Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anatomy of Fluorescence Spectra | Thermo Fisher Scientific - GE [thermofisher.com]
- 7. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Flourescence spectroscopy- instrumentation and applications | PDF [slideshare.net]
- 10. Fluorescence Measurements & Instrumentation | Spectrofluorometer [edinst.com]
- 11. Guide to Fluorescence spectroscopy instrumentation - Ibsen Photonics [ibsen.com]
- 12. lpp.polytechnique.fr [lpp.polytechnique.fr]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Naphtho[2,3-d]thiazole-4,9-dione in the Development of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of new antibacterial agents with novel mechanisms of action. The naphtho[2,3-d]thiazole-4,9-dione scaffold has been identified as a promising heterocyclic system for the development of such agents.[1][2] This scaffold, comprising a 1,4-naphthoquinone skeleton fused with a thiazole ring, is a key pharmacophore in compounds exhibiting a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1] The antibacterial properties of these compounds are thought to be linked to the generation of reactive oxygen species and the regulation of redox signaling in biological systems.[1]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound derivatives as potential antibacterial agents, with a particular focus on their activity against Staphylococcus species, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4][5]
Data Presentation: Antibacterial Activity
The antibacterial efficacy of various this compound derivatives has been quantified through the determination of their Minimum Inhibitory Concentrations (MIC). A summary of these findings is presented below for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Staphylococcal Strains [1]
| Compound ID | R-group at position 2 | S. aureus MIC (µM) | MRSA MIC (µM) | S. epidermidis MIC (µM) |
| 5a | Benzylamine | >128 | >128 | >128 |
| 5b | Morpholine | >128 | >128 | >128 |
| 5c | Thiomorpholine | 31.3 | 62.5 | 15.8 |
| 5d | Piperidine | >128 | >128 | >128 |
| 5e | 4-methylpiperazine | 16.0 | 16.0 | 8.0 |
| PNT | Piperazine | - | - | - |
Data extracted from a study by Nishida et al. (2024).[1]
Table 2: MIC of 2-(Piperazin-1-yl)this compound (PNT) and a reference compound [2]
| Compound | S. epidermidis MIC (µg/mL) | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) |
| PNT | 20 ± 0 | 20 ± 0 | 20 ± 0 |
| TBA * | 40 ± 0 | 40 ± 0 | 40 ± 0 |
*N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted this compound Derivatives
This protocol outlines the synthesis of various 2-substituted this compound derivatives, which have demonstrated significant antibacterial activity.[1][2]
Step 1: Synthesis of 2-(methylthio)this compound (2)
-
Start with commercially available 2-amino-3-chloronaphthalene-1,4-dione (1).
-
React compound 1 with carbon disulfide in DMSO using sodium hydroxide as a base at room temperature.
-
Follow this by the addition of dimethyl sulfate to yield 2-(methylthio)this compound (2).[1]
Step 2: Synthesis of 2-(methylsulfinyl)this compound (3)
-
Dissolve compound 2 (10 mmol) in 20 mL of dichloromethane.
-
Add m-chloroperoxybenzoic acid (10 mmol) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Collect the resulting residue by filtration.
-
Recrystallize the product from methanol to obtain compound 3 as yellow crystals.[1]
Step 3: Synthesis of 2-substituted-naphtho[2,3-d]thiazole-4,9-dione derivatives (5a-e and PNT)
-
React 2-(methylsulfinyl)this compound (3) (1.0 mmol) with the desired amine (2.0 mmol) (e.g., benzylamine, morpholine, thiomorpholine, piperidine, 4-methylpiperazine, or piperazine).[1][2]
-
After cooling, add 10 mL of methanol to the reaction mixture.
-
Collect the residue by filtration.
-
Recrystallize the crude product from methanol to yield the final compounds.[1][2]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains.
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum from a 24-hour culture on a suitable agar plate.
-
Adjust the bacterial suspension to a final concentration of 1.5 × 10^5 CFU per spot.[6]
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[6]
Protocol 3: DNA Gyrase Supercoiling Assay
This protocol is used to investigate the inhibitory effect of the compounds on DNA gyrase, a potential mechanism of antibacterial action.[3][5]
-
The assay is performed using a commercial DNA gyrase supercoiling assay kit.
-
Prepare a reaction mixture containing the supercoiled DNA substrate, DNA gyrase, and varying concentrations of the test compound.
-
Incubate the reaction mixture according to the manufacturer's instructions.
-
Analyze the results by measuring the fluorescence intensity. A dose-dependent reduction in fluorescence indicates inhibition of DNA gyrase activity.[3][5]
Visualizations
Caption: Workflow for Synthesis, Screening, and Mechanism of Action Studies.
Caption: Proposed Mechanism of Action for PNT via DNA Gyrase Inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 2-(Piperazin-1-yl)this compound against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 2-(Piperazin-1-yl)this compound against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3- d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 7. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Naphtho[2,3-d]thiazole-4,9-dione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of Naphtho[2,3-d]thiazole-4,9-dione and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the this compound core structure.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction: Reaction time may be insufficient or the temperature may be too low. 2. Degradation of starting material: The starting 2-aminonaphthoquinone may be unstable under the reaction conditions. 3. Improper stoichiometry of reagents: Incorrect molar ratios of reactants, particularly the sulfur source or base, can hinder the reaction. 4. Inactive reagents: Sulfur monochloride can decompose upon exposure to moisture. The base used may not be sufficiently strong or may be hydrated. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use fresh starting materials: Ensure the 2-aminonaphthoquinone is pure and dry. 3. Verify stoichiometry: Accurately measure and use the correct molar equivalents of all reagents as specified in the protocol. 4. Use fresh and anhydrous reagents: Use freshly opened or properly stored sulfur monochloride. Ensure the base and solvent are anhydrous. |
| Formation of a Major Byproduct | 1. Side reaction due to base selection: The choice of base can significantly influence the reaction pathway. For instance, using N-ethyldiisopropylamine (Hünig's base) instead of 1,4-diazabicyclooctane (DABCO) can lead to the formation of 2-thioxo-2,3-dihydronaphtho[2,3-d][1][2]thiazole-4,9-diones.[1] 2. Reaction with solvent: Certain solvents may participate in side reactions under the experimental conditions. | 1. Select the appropriate base: For the synthesis of the desired this compound, DABCO is the recommended base when reacting 2-(dialkylamino)naphthoquinones with sulfur monochloride.[1] 2. Use an inert solvent: Chlorobenzene is a commonly used and effective solvent for this reaction.[1] |
| Difficult Purification | 1. Presence of multiple, closely related byproducts: Similar polarity of the desired product and byproducts can make separation by column chromatography challenging. 2. Tarry or oily crude product: This can result from polymerization or degradation of reactants and products, often due to excessive heat or prolonged reaction times. | 1. Optimize chromatography conditions: Use a different solvent system for column chromatography or consider alternative purification techniques such as recrystallization or preparative TLC. Pre-treating the silica gel with triethylamine can be beneficial.[1] 2. Modify reaction work-up: A thorough aqueous work-up to remove inorganic salts and water-soluble impurities before chromatography is crucial. If the product is a solid, trituration with a suitable solvent can help remove impurities. |
| Inconsistent Results | 1. Variability in reagent quality: The purity of starting materials, especially the 2-aminonaphthoquinone derivatives, can affect the outcome. 2. Atmospheric moisture: The reaction is sensitive to moisture, which can lead to decomposition of key reagents like sulfur monochloride. | 1. Standardize starting materials: Ensure consistent purity of all starting materials through appropriate purification and characterization before use. 2. Maintain anhydrous conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent starting materials are derivatives of 2-aminonaphthoquinone.[1] A common approach involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride.[1] Another route begins with 2-amino-3-chloronaphthalene-1,4-dione.[3]
Q2: What is the typical yield for the synthesis of this compound derivatives?
A2: Yields can vary significantly depending on the specific synthetic route and the substituents on the naphthoquinone core. Reported yields range from moderate to high. For example, the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride and DABCO can provide yields from moderate to high.[1] The synthesis of 2-substituted derivatives from 2-(methylsulfinyl)this compound with various amines has been reported to produce yields in the range of 60-70%.[3]
Q3: Are there any known side reactions to be aware of?
A3: Yes, a significant side reaction is the formation of 2-thioxo-2,3-dihydronaphtho[2,3-d][1][2]thiazole-4,9-diones. This can occur when a different base, such as N-ethyldiisopropylamine (Hünig's base), is used instead of DABCO in the reaction of 2-(methylamino)anthracene-1,4-diones with sulfur monochloride.[1]
Q4: What are the recommended purification methods for this compound derivatives?
A4: The most common purification method is column chromatography on silica gel.[1] In some cases, pre-treating the silica gel with triethylamine is advised.[1] Recrystallization from a suitable solvent, such as methanol, is also a widely used technique to obtain the pure product.[3]
Data Presentation
Table 1: Summary of Yields for this compound Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-(N-butyl-N-methylamino)-1,4-naphthoquinone | S₂Cl₂, DABCO, Et₃N | 3-methyl-2,3-dihydro-N-butyl-naphtho[2,3-d]thiazole-4,9-dione | High | [1] |
| 2-(N-methyl-N-propylamino)-1,4-naphthoquinone | S₂Cl₂, DABCO, Et₃N | 3-methyl-2,3-dihydro-N-propyl-naphtho[2,3-d]thiazole-4,9-dione | High | [1] |
| 2-(dimethylamino)-1,4-naphthoquinone | S₂Cl₂, DABCO, Et₃N | 3-methyl-2,3-dihydronaphtho[2,3-d][1][2]thiazole-4,9-dione | Moderate | [1] |
| 2-(methylthio)this compound | m-chloroperoxybenzoic acid | 2-(methylsulfinyl)this compound | 68 | [3] |
| 2-(methylsulfinyl)this compound | Benzylamine | N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | 64 | [3] |
| 2-(methylsulfinyl)this compound | Morpholine | 2-morpholinothis compound | 70 | [3] |
| 2-(methylsulfinyl)this compound | Thiomorpholine | 2-thiomorpholinothis compound | 60 | [3] |
| 2-(methylsulfinyl)this compound | 4-methylpiperazine | 2-(4-methylpiperazin-1-yl)this compound | 68 | [3] |
Experimental Protocols
Method 1: Synthesis of 2,3-dihydronaphtho[2,3-d][1][2]thiazole-4,9-diones [1]
This protocol describes the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride.
-
To a stirred solution of 1,4-diazabicyclooctane (DABCO) (10.00 mmol) in chlorobenzene (80 mL) at -30 °C, add sulfur monochloride (5.00 mmol) dropwise.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Cool the mixture back to -30 °C and add a solution of the appropriate 2-(dialkylamino)naphthoquinone (1.00 mmol) in chlorobenzene (40 mL).
-
Stir the reaction mixture for 30 minutes at -20 °C.
-
Add triethylamine (10 mmol) and heat the mixture to 100 °C for 30 minutes.
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (pretreated with triethylamine) using a hexane/CH₂Cl₂ mixture as the eluent.
Method 2: Synthesis of 2-Substituted Naphtho[2,3-d]thiazole-4,9-diones [3]
This two-step protocol involves the synthesis of a 2-(methylsulfinyl) intermediate followed by substitution with an amine.
Step 1: Synthesis of 2-(methylsulfinyl)this compound
-
Dissolve 2-(methylthio)this compound (10 mmol) in dichloromethane (20 mL).
-
Add m-chloroperoxybenzoic acid (10 mmol) to the solution and stir at room temperature for 2 hours.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the solid from methanol to obtain the pure 2-(methylsulfinyl)this compound.
Step 2: Synthesis of 2-amino-substituted Naphtho[2,3-d]thiazole-4,9-diones
-
Mix 2-(methylsulfinyl)this compound (1.0 mmol) with the desired amine (2.0 mmol).
-
Heat the mixture at 100 °C for 2 hours.
-
After cooling to room temperature, add methanol (10 mL).
-
Collect the resulting solid by filtration.
-
Recrystallize the crude product from methanol to yield the final 2-substituted this compound.
Mandatory Visualization
References
- 1. BJOC - Synthesis of 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-diones and 2,3-dihydroanthra[2,3-d][1,3]thiazole-4,11-diones and novel ring contraction and fusion reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones [beilstein-journals.org]
- 2. Antimicrobial Activity of 2-(Piperazin-1-yl)this compound against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,3-Dihydronaphtho[2,3-d]thiazole-4,9-diones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydronaphtho[2,3-d]thiazole-4,9-diones.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2,3-dihydronaphtho[2,3-d]thiazole-4,9-diones?
A1: A prevalent precursor is 2-amino-3-chloro-1,4-naphthoquinone, which can be converted to the target molecule through several synthetic steps. Another key intermediate is N-substituted 2-(methylamino)naphthoquinones.
Q2: What are the typical reaction conditions for the synthesis of the thiazole ring?
A2: The formation of the thiazole ring often involves the reaction of a 2-amino-3-substituted-1,4-naphthoquinone with a sulfur-containing reagent. For instance, N-substituted 2-(methylamino)naphthoquinones can be treated with sulfur monochloride (S₂Cl₂) in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors, including incomplete reaction, formation of side products, or degradation of the starting material or product. Common issues include incorrect stoichiometry, inappropriate choice of base or solvent, and suboptimal reaction temperature. Refer to the troubleshooting guide below for more specific solutions.
Q4: I am observing an unexpected product in my reaction mixture. What could it be?
A4: The formation of unexpected products is a common challenge. Depending on your specific synthetic route and reaction conditions, side products such as 2-thioxo-2,3-dihydronaphtho[2,3-d]thiazole-4,9-diones, carbazole-diones, or N-alkenylated naphthoquinones may form. Detailed analysis using techniques like NMR and mass spectrometry is crucial for characterization.
Troubleshooting Guides
Problem 1: Formation of 2-Thioxo-2,3-dihydronaphtho[2,3-d]thiazole-4,9-dione as a Major Byproduct
-
Question: During the synthesis from N-substituted 2-(methylamino)anthracene-1,4-diones using sulfur monochloride, I am isolating a significant amount of the 2-thioxo derivative instead of the desired product. Why is this happening and how can I prevent it?
-
Answer: This side reaction is highly dependent on the base used. The use of N-ethyldiisopropylamine (Hünig's base) has been shown to unexpectedly lead to the formation of the corresponding 2-thioxo-2,3-dihydroanthra[2,3-d][1][2]thiazole-4,11-diones.[1][3] To favor the formation of the desired 2,3-dihydrothis compound, it is recommended to use 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base.[1][3]
Problem 2: Ring Contraction and Formation of Carbazole-diones
-
Question: After treating my spiro-thiazole intermediate with triethylamine, I am not getting the expected product but rather a contracted ring system. What is this product and how can I avoid its formation?
-
Answer: The treatment of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] with triethylamine (Et₃N) in refluxing chlorobenzene can lead to a novel ring contraction and fusion reaction, yielding 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones. To avoid this, carefully control the reaction conditions and consider alternative bases or milder conditions if the spiro intermediate is susceptible to such rearrangements.
Problem 3: N-Alkenylation or Oxazine-dione Formation with Aldehyde Reactants
-
Question: When reacting 2-amino-1,4-naphthoquinone with aldehydes, I am getting a mixture of products, or not the expected thiazole derivative. What are the likely side reactions?
-
Answer: The reaction of 2-amino-1,4-naphthoquinone with aldehydes is sensitive to the reaction conditions.
-
Under neutral conditions , the reaction tends to favor the formation of 2-(N-alkenyl)amino-1,4-naphthoquinones.[4]
-
Under acidic conditions , using a catalytic amount of an acid like trifluoroacetic acid, the reaction can lead to the formation of substituted 1H-2,4-dihydronaphtho[2,3-d][1][2]oxazine-5,10-diones.[4] To synthesize the desired thiazole derivative, it is crucial to first introduce the mercapto group at the 3-position before reacting with the aldehyde under appropriate cyclization conditions.
-
Data Presentation
Table 1: Influence of Base on Product Distribution in the Synthesis of Thiazole-diones from 2-(methylamino)anthracene-1,4-diones and S₂Cl₂
| Base | Desired Product Yield | 2-Thioxo Byproduct Yield |
| DABCO | High to moderate | Not reported as major |
| N-ethyldiisopropylamine | Not formed | Moderate to low |
Data adapted from literature reports on analogous anthracene derivatives, highlighting the critical role of the base.[1][3]
Experimental Protocols
Key Experiment: Synthesis of 3-Methyl-2,3-dihydronaphtho[2,3-d][1][2]thiazole-4,9-diones
This protocol is adapted from the synthesis of related thiazolonaphthoquinones.
Materials:
-
N-substituted 2-(methylamino)naphthoquinone
-
Sulfur monochloride (S₂Cl₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Chlorobenzene
-
Triethylamine
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve DABCO (10.00 mmol) in chlorobenzene (80 mL) and cool the solution to -30 °C with stirring.
-
Slowly add sulfur monochloride (5.00 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to stir for 1 hour at room temperature.
-
Cool the mixture back to -30 °C and add a solution of the appropriate 2-(dialkylamino)naphthoquinone (1.00 mmol) in chlorobenzene (40 mL).
-
Stir the reaction mixture for 30 minutes at -20 °C.
-
Add triethylamine (10 mmol) and then heat the mixture to 100 °C for 30 minutes.
-
After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel pretreated with triethylamine, using a hexane/dichloromethane gradient as the eluent.
Visualizations
Logical Relationships in Synthesis
Caption: Influence of base on product outcome.
Experimental Workflow
Caption: Synthesis and purification workflow.
Signaling Pathway of Side Reaction
Caption: Side reaction pathway to carbazole-dione.
References
- 1. BJOC - Synthesis of 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-diones and 2,3-dihydroanthra[2,3-d][1,3]thiazole-4,11-diones and novel ring contraction and fusion reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones [beilstein-journals.org]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Optimizing reaction conditions for amination of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the reaction conditions for the amination of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the amination of 2-(methylsulfinyl)this compound?
The reaction involves the nucleophilic substitution of the methylsulfinyl group at the C2 position of the this compound core with an amine. This reaction typically proceeds by heating the starting material with an excess of the desired amine.[1][2]
Q2: What is the role of the methylsulfinyl group?
The methylsulfinyl group acts as a good leaving group, facilitating the nucleophilic aromatic substitution by the amine. Its electron-withdrawing nature activates the C2 position of the thiazole ring for nucleophilic attack.
Q3: What types of amines can be used in this reaction?
A variety of primary and secondary amines, including both aliphatic and cyclic amines, have been successfully used.[1][2] Examples include benzylamine, morpholine, piperidine, and thiomorpholine.[1] The nucleophilicity of the amine is a key factor in the reaction's success. Generally, primary amines are more nucleophilic than secondary amines, though steric hindrance can also play a significant role.
Q4: Are there any specific safety precautions to consider?
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The reaction should be performed in a well-ventilated fume hood. Some amines can be corrosive or toxic, so it is important to consult the safety data sheet (SDS) for each specific amine used.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am getting a low yield of my desired aminated product, or no reaction at all. What are the possible causes and solutions?
A: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Purity of Starting Materials: Ensure the 2-(methylsulfinyl)this compound and the amine are pure. Impurities in the starting material can inhibit the reaction. The starting material can be synthesized by the oxidation of 2-(methylthio)this compound using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).[1]
-
Reagent Stoichiometry: An excess of the amine (typically 2 equivalents or more) is often used to drive the reaction to completion.[1] Ensure the correct molar ratios have been used.
Reaction Conditions:
-
Temperature: The reaction is typically conducted at elevated temperatures, for example, at 100 °C.[1] If no reaction is observed, a gradual increase in temperature might be necessary. However, excessively high temperatures can lead to decomposition.
-
Reaction Time: The reaction time is crucial. Published procedures report reaction times of around 2 hours.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: While some procedures are performed neat (without a solvent)[1], using a high-boiling point, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could improve solubility and facilitate the reaction.
Amine Reactivity:
-
Nucleophilicity: Less nucleophilic amines (e.g., sterically hindered amines or anilines with electron-withdrawing groups) may react slower or require more forcing conditions.
-
Basicity: While a basic amine is required for the nucleophilic attack, very strong bases might lead to side reactions with the naphthoquinone core. The use of a non-nucleophilic base as an additive could be explored if the amine itself is not basic enough to drive the reaction.
Problem 2: Presence of Impurities in the Product
Q: My final product is impure. What are the likely side products and how can I purify my compound?
A: The most common impurity is unreacted starting material. Other potential side products can arise from reactions with the naphthoquinone ring.
Purification Strategy:
-
Recrystallization: This is an effective method for purifying the solid aminated products. Methanol (MeOH) has been successfully used for recrystallization.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be used to elute the components.
Common Side Reactions:
-
Michael Addition: The naphthoquinone ring is an electron-deficient system and can be susceptible to Michael addition by the amine, although the substitution at the C2 position of the thiazole ring is generally favored.
-
Decomposition: At high temperatures, the starting material or the product may decompose, leading to a complex mixture of byproducts.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Amination of 2-(methylsulfinyl)this compound
| Amine | Molar Ratio (Amine:Starting Material) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | 2:1 | 100 | 2 | 64 | [1] |
| Morpholine | 2:1 | 100 | 2 | 70 | [1] |
| Thiomorpholine | 2:1 | 100 | 2 | 60 | [1] |
| Piperidine | 2:1 | 100 | 2 | 70 | [1] |
| 4-Methylpiperazine | 2:1 | 100 | 2 | 68 | [1] |
| Piperazine | 2:1 | 100 | 2 | 50 | [1] |
Experimental Protocols
Synthesis of 2-(methylsulfinyl)this compound (Starting Material)
-
Dissolve 2-(methylthio)this compound (1.0 eq) in dichloromethane.
-
Add m-chloroperoxybenzoic acid (mCPBA) (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2-(methylsulfinyl)this compound.[1]
General Procedure for the Amination Reaction
-
In a reaction vessel, combine 2-(methylsulfinyl)this compound (1.0 eq) and the desired amine (2.0 eq).
-
Heat the mixture at 100 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add methanol to the reaction mixture and stir.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from methanol to obtain the pure aminated this compound derivative.[1]
Visualizations
Caption: Reaction pathway for the amination.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains [mdpi.com]
- 2. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3- d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing cytotoxicity of Naphtho[2,3-d]thiazole-4,9-dione in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphtho[2,3-d]thiazole-4,9-dione and its derivatives. The focus is on addressing and mitigating cytotoxicity in non-cancerous cell lines during in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides step-by-step solutions to troubleshoot your experiments.
Issue 1: High Cytotoxicity Observed in Non-Cancerous (Normal) Cell Lines
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | 1. Perform a dose-response study to determine the IC50 value in your specific non-cancerous cell line. 2. Start with a wide range of concentrations and narrow it down to identify a non-toxic working concentration. 3. Compare the IC50 value in the non-cancerous cell line to that in your target cancer cell lines to assess the therapeutic window. |
| Reactive Oxygen Species (ROS) Generation | 1. Co-incubate the cells with an antioxidant, such as N-acetylcysteine (NAC), to scavenge ROS. A starting concentration of 1-5 mM NAC can be tested.[1][2][3] 2. Measure intracellular ROS levels using fluorescent probes like DCFH-DA to confirm ROS production as the mechanism of cytotoxicity. |
| Alkylation of Cellular Macromolecules | 1. Pre-incubate cells with a glutathione (GSH) precursor like NAC to enhance intracellular GSH levels, which can conjugate with and detoxify the compound.[1][2] |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.5%). 2. Run a solvent control to assess its effect on cell viability. |
| Incorrect Cell Seeding Density | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Both too low and too high cell densities can affect susceptibility to cytotoxic agents. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability | 1. Prepare fresh stock solutions of the compound for each experiment. 2. Protect the compound from light if it is photosensitive. |
| Variability in Cell Culture Conditions | 1. Maintain consistent cell culture conditions, including media composition, serum percentage, pH, and incubation temperature. 2. Use cells within a narrow passage number range to avoid phenotypic drift. |
| Assay-Related Errors | 1. Ensure proper mixing of the compound in the culture medium. 2. Verify the accuracy of pipetting and dilutions. 3. Include appropriate positive and negative controls in every experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cells?
A1: The cytotoxicity of this compound, a quinone-containing compound, is primarily attributed to two mechanisms:
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which cause oxidative stress and damage to cellular components.[4]
-
Alkylation: The electrophilic nature of the quinone ring allows it to react with cellular nucleophiles, such as the thiol groups of glutathione (GSH) and cysteine residues in proteins, leading to depletion of cellular antioxidants and disruption of protein function.
Q2: How can I reduce the off-target cytotoxicity of my this compound derivative in normal cells?
A2: Several strategies can be employed:
-
Chemical Modification: Synthesize derivatives with modifications that increase selectivity for cancer cells. For instance, substitutions on the thiazole ring can influence cytotoxicity.[4][5]
-
Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) can mitigate ROS-induced damage.[1][2][3]
-
Targeted Drug Delivery: Encapsulating the compound in a nanoparticle-based drug delivery system can enhance its delivery to tumor sites and reduce exposure to healthy tissues.
Q3: What are some non-cancerous cell lines I can use as controls?
A3: It is recommended to use a non-cancerous cell line that is relevant to the tissue of interest for potential in vivo applications. Some commonly used non-cancerous cell lines include:
-
HaCaT: Human keratinocytes. One study reported an IC50 of >100 µM for a thiopyrano[2,3-d]thiazole derivative in this cell line, indicating low cytotoxicity.[6]
-
L929: Mouse fibroblasts. Several 2-aminonaphtho[2,3-d][1][5]thiazole-4,9-dione derivatives have been shown to have low cytotoxicity in this cell line.[5]
-
Primary Cells: Primary hepatocytes or peripheral blood mononuclear cells (PBMCs) can provide a more physiologically relevant model.
Q4: What is a good starting point for determining the working concentration of a new this compound derivative?
A4: Start with a broad range of concentrations (e.g., from 0.01 µM to 100 µM) to perform a preliminary screening on both your target cancer cell line and a non-cancerous control cell line. Based on the initial results, you can then perform a more detailed dose-response curve with a narrower range of concentrations to accurately determine the IC50 values.
Quantitative Data Summary
The following table summarizes the available cytotoxicity data for this compound derivatives in non-cancerous and cancerous cell lines. Note: Direct comparative studies with the parent compound are limited in the literature.
| Compound Derivative | Cell Line (Type) | IC50 (µM) | Reference |
| 11-Phenethyl-3,11-dihydro-2H-benzo[7][8]thiochromeno[2,3-d]thiazole-2,5,10-trione | HaCaT (Human Keratinocyte, Non-cancerous) | >100 | [6] |
| 2-((2-chlorophenyl)amino)this compound (Compound 3a) | HeLa (Human Cervical Cancer) | 0.336 | [5] |
| 2-((2-chlorophenyl)amino)this compound (Compound 3a) | MKN-45 (Human Gastric Cancer) | 8.769 | [5] |
| 2-((4-fluorophenyl)amino)this compound (Compound 3d) | MDA-MB-231 (Human Breast Cancer) | 0.276 | [5] |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Human Prostate Cancer) | 0.03 | [9] |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Human Prostate Cancer) | 0.08 | [9] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 2. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of N-acetyl-L-cysteine on the cytotoxicity induced by iohexol in HK-2 cells [cjn.org.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Quantum Yield of Fluorescent Naphtho[2,3-d]thiazole-4,9-dione Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving fluorescent Naphtho[2,3-d]thiazole-4,9-dione analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing fluorescent this compound analogs with varying substituents at the 2-position?
A1: A common synthetic route involves the reaction of 2-(methylsulfinyl)this compound with various amines. This precursor is typically prepared from 2-amino-3-chloronaphthalene-1,4-dione in a two-step process. The introduction of different amine-containing groups at the 2-position of the thiazole ring allows for the modulation of the compound's photophysical properties.[1]
Q2: How do substituents at the 2-position of the this compound core affect its fluorescent properties?
A2: The introduction of nitrogen-containing heterocycles at the 2-position of the thiazole ring has been shown to cause significant bathochromic (red) shifts in both the absorption and emission spectra.[1] For instance, derivatives with morpholine, thiomorpholine, piperidine, and 4-methylpiperazine substituents exhibit orange-red fluorescence with emission maxima exceeding 600 nm in highly polar solvents.[1]
Q3: Are there any known applications for these fluorescent analogs?
A3: Besides their fluorescent properties making them suitable as dyes and probes, some this compound analogs have shown promising biological activities. For example, certain derivatives have demonstrated antimicrobial activity against strains of Staphylococcus.[1]
Troubleshooting Guide
Q4: My synthesized this compound analog shows very weak or no fluorescence. What are the possible causes and solutions?
A4: Low or no fluorescence can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Purity of the Compound: Impurities can act as quenchers, significantly reducing or eliminating fluorescence.
-
Solution: Ensure the compound is highly pure. Recrystallization or column chromatography are recommended purification methods.[1] Characterize the final product using techniques like NMR and mass spectrometry to confirm its identity and purity.
-
-
Solvent Effects: The polarity of the solvent can have a profound impact on the quantum yield. For many fluorescent molecules, increasing solvent polarity can either enhance or decrease the quantum yield.
-
Solution: Test the fluorescence of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water). Some this compound analogs exhibit enhanced fluorescence in more polar solvents.[1]
-
-
Aggregation-Caused Quenching (ACQ): At high concentrations, fluorescent molecules can form non-emissive aggregates.
-
Solution: Measure the fluorescence at different concentrations. If the fluorescence intensity does not increase linearly with concentration and starts to plateau or decrease, aggregation might be the issue. Diluting the sample should restore fluorescence if ACQ is the cause.
-
-
Presence of Quenchers: Contaminants in the solvent or glassware, or even dissolved oxygen, can quench fluorescence.
-
Solution: Use high-purity solvents. Thoroughly clean all glassware. For solution-state measurements, de-gassing the solvent by bubbling with an inert gas like nitrogen or argon can sometimes improve fluorescence by removing dissolved oxygen.
-
-
Incorrect Excitation or Emission Wavelengths: The fluorescence may be present but you are not detecting it due to incorrect instrument settings.
-
Solution: Record the absorption spectrum of your compound to determine the absorption maximum (λmax). Set the excitation wavelength at or near the λmax. Record the emission spectrum over a broad range to find the emission maximum.
-
Q5: The quantum yield of my this compound analog is lower than expected. How can I enhance it?
A5: Enhancing the quantum yield often involves structural modifications or optimizing the experimental conditions:
-
Structural Rigidity: Increasing the rigidity of the molecular structure can reduce non-radiative decay pathways (e.g., vibrational relaxation), thereby increasing the quantum yield.
-
Strategy: Introduce substituents that restrict bond rotations within the molecule.
-
-
Solvent Selection: As mentioned, the solvent environment is critical.
-
Strategy: Systematically screen solvents to find an environment that maximizes the fluorescence quantum yield.
-
-
Chemical Modification: The electronic nature of the substituents can influence the quantum yield.
-
Strategy: Introduce electron-donating groups at appropriate positions on the aromatic core, as this can sometimes enhance fluorescence. The introduction of various amine-containing heterocycles at the 2-position is a good starting point for tuning the photophysical properties.[1]
-
Data Presentation
Table 1: Photophysical Properties of Selected 2-Substituted this compound Analogs
| Compound | Substituent at 2-position | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Solvent |
| 5a | Benzylamine | 450 | 550 | 100 | DMSO |
| 5b | Morpholine | 480 | 610 | 130 | DMSO |
| 5c | Thiomorpholine | 485 | 615 | 130 | DMSO |
| 5d | Piperidine | 482 | 612 | 130 | DMSO |
| 5e | 4-Methylpiperazine | 483 | 613 | 130 | DMSO |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted this compound Analogs (5a-e)
This protocol is adapted from Hagimori et al.[1]
1. Synthesis of 2-(Methylsulfinyl)this compound (3):
-
Dissolve 2-(methylthio)this compound (10 mmol) in 20 mL of dichloromethane.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2-(methylsulfinyl)this compound.
2. Synthesis of 2-Amino-Substituted this compound Analogs (5a-e):
-
In a reaction vessel, mix 2-(methylsulfinyl)this compound (1.0 mmol) with the desired amine (2.0 mmol) (e.g., benzylamine, morpholine, thiomorpholine, piperidine, or 4-methylpiperazine).
-
Heat the mixture at 100 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of methanol to the reaction mixture.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from methanol to obtain the pure 2-amino-substituted analog.
Protocol 2: Determination of Relative Fluorescence Quantum Yield
This is a general protocol for determining the relative fluorescence quantum yield using a reference standard.
1. Materials and Equipment:
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol). The standard should have an absorption spectrum that overlaps with the sample.
2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the reference standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be in the linear range, typically below 0.1, to avoid inner filter effects.
-
Measure Absorbance: For each dilution, measure the absorbance at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the fluorometer, with the excitation wavelength set to the value used for the absorbance measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot the Data: For both the sample and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate the Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φref * (msample / mref) * (ηsample2 / ηref2)
Where:
-
Φref is the quantum yield of the reference standard.
-
msample and mref are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
ηsample and ηref are the refractive indices of the solvents used for the sample and reference, respectively (if the same solvent is used, this term becomes 1).
-
Visualizations
Caption: Synthetic workflow for this compound analogs.
Caption: Troubleshooting flowchart for low quantum yield.
References
Technical Support Center: Crystallization of Naphtho[2,3-d]thiazole-4,9-dione for X-ray Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Naphtho[2,3-d]thiazole-4,9-dione and its derivatives for single-crystal X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a new this compound derivative and need to grow single crystals for X-ray diffraction. Where do I start?
A1: The first step is to assess the purity of your compound, as impurities can significantly hinder crystallization. Aim for a purity of at least 95%. Following purification, a solubility screening in a range of common laboratory solvents is crucial. This will help you identify suitable solvents for various crystallization techniques.
Q2: My compound is poorly soluble in most common solvents. What should I do?
A2: For poorly soluble compounds, consider using higher boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve your compound, followed by vapor diffusion with a more volatile anti-solvent. Alternatively, the slow cooling of a hot, saturated solution can be effective. Sublimation is another technique that can work for compounds that are thermally stable but have low solubility.
Q3: I'm getting very small, needle-like crystals. How can I grow larger, blockier crystals more suitable for X-ray diffraction?
A3: The formation of small, needle-like crystals often indicates rapid crystallization. To encourage the growth of larger crystals, you need to slow down the process. This can be achieved by:
-
Reducing the rate of evaporation in the slow evaporation method (e.g., by using a vial with a smaller opening or covering it with parafilm with a few pinholes).
-
Slowing down the diffusion rate in vapor diffusion or solvent layering techniques, which can be done by lowering the temperature.
-
Using a solvent system where your compound has slightly higher solubility, allowing it to remain in solution longer and form crystals more slowly.
Q4: My crystallization attempt resulted in an oil instead of crystals. What went wrong and how can I fix it?
A4: Oiling out occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high for nucleation to occur properly. To troubleshoot this, you can:
-
Use a more dilute solution.
-
Lower the crystallization temperature.
-
Try a different solvent or a solvent/anti-solvent system.
-
If using an anti-solvent, add it more slowly to the solution of your compound.
Q5: Can the presence of impurities affect my crystallization?
A5: Absolutely. Impurities can act as nucleation sites, leading to the rapid formation of many small crystals, or they can inhibit crystal growth altogether. It is highly recommended to use a compound that is as pure as possible for crystallization trials.
Data Presentation: Solvent Systems for this compound and Analogs
The following table summarizes solvent systems that have been successfully used for the crystallization of this compound derivatives and a closely related oxazole analog. This information can serve as a starting point for developing your crystallization strategy.
| Compound Type | Solvent System | Crystallization Method | Observed Crystal Morphology |
| 2-substituted Naphtho[2,3-d]thiazole-4,9-diones | Methanol | Recrystallization | Orange or yellow needles[1] |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | Ethanol/Dichloromethane | Slow Evaporation | Not specified[2] |
Experimental Protocols
Protocol 1: Slow Evaporation
This is often the simplest crystallization method to attempt first.
-
Solvent Selection : Choose a solvent in which your compound is moderately soluble at room temperature.
-
Dissolution : Dissolve your this compound derivative in the chosen solvent to create a nearly saturated solution. Gentle warming can be used to aid dissolution.
-
Filtration : If any particulate matter is present, filter the solution through a small plug of cotton or a syringe filter into a clean crystallization vessel (e.g., a small vial or test tube).
-
Evaporation : Cover the vessel with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.
-
Incubation : Place the vessel in a vibration-free location and monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion
This method is particularly useful when only small amounts of the compound are available.
-
Solvent Selection : You will need a "good" solvent in which your compound is soluble and a volatile "bad" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.
-
Setup :
-
Dissolve your compound in a minimal amount of the "good" solvent in a small, open container (e.g., a small vial or a sitting drop plate well).
-
Place this small container inside a larger, sealable vessel (e.g., a jar or a larger vial).
-
Add a small amount of the "bad" solvent to the bottom of the larger vessel, ensuring it does not come into direct contact with the solution of your compound.
-
-
Equilibration : Seal the larger vessel. The more volatile "bad" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and inducing crystallization.
-
Incubation : Keep the setup in a stable environment and check for crystal formation periodically.
Protocol 3: Solvent Layering
This technique relies on the slow diffusion between two solvents of different densities.
-
Solvent Selection : Choose a "good" solvent in which your compound is soluble and a "bad" solvent (anti-solvent) in which it is insoluble. The two solvents should be miscible, and the "good" solvent should be denser than the "bad" solvent.
-
Setup :
-
Dissolve your compound in the "good" solvent in a narrow container, such as a test tube or an NMR tube.
-
Carefully and slowly layer the "bad" solvent on top of the solution of your compound, taking care not to disturb the interface between the two liquids.
-
-
Diffusion and Crystallization : Over time, the two solvents will slowly mix at the interface, reducing the solubility of your compound and leading to the formation of crystals at the interface.
-
Incubation : Allow the setup to stand undisturbed and monitor for crystal growth.
Mandatory Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
How to increase the stability of Naphtho[2,3-d]thiazole-4,9-dione for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the in vivo stability of Naphtho[2,3-d]thiazole-4,9-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of in vivo instability for this compound?
A1: The instability of this compound in vivo primarily stems from its quinone core. Key contributing factors include:
-
Metabolic Instability: The quinone moiety is susceptible to enzymatic reduction by reductases (like NADPH:cytochrome P450 reductase) to form semiquinone and hydroquinone intermediates.[1] This can lead to redox cycling, a process that generates reactive oxygen species (ROS) and contributes to both rapid clearance and cellular toxicity.[2][3][4]
-
Poor Aqueous Solubility: Like many quinone-containing compounds, this scaffold is often hydrophobic and poorly soluble in aqueous environments.[5][6] This limits its dissolution in gastrointestinal fluids, leading to poor absorption and low oral bioavailability.
-
Reactivity with Nucleophiles: The electrophilic nature of the quinone structure makes it a target for Michael addition reactions with biological nucleophiles, such as the thiol group of glutathione (GSH).[2][4] This results in the formation of drug-GSH conjugates, which are typically inactive and readily excreted.
Q2: What are the main strategies to improve the in vivo stability and bioavailability of my compound?
A2: There are two primary approaches to enhance the stability of this compound for in vivo studies:
-
Formulation Strategies: These methods focus on improving the compound's solubility and protecting it from premature degradation without altering its chemical structure. Popular techniques include nanoparticle-based drug delivery, solid dispersions, and lipid-based formulations.[5][7][8]
-
Chemical Modification (Prodrug Approach): This involves modifying the parent drug to create an inactive derivative (a prodrug) that is converted back to the active form in the body.[9][10][11][12] This can mask the reactive quinone moiety, improve solubility, and enhance stability until the compound reaches its target.
Q3: How do I choose between a formulation strategy and a chemical modification?
A3: The choice depends on the specific problem you are trying to solve and the stage of your research.
-
Choose Formulation Strategies if: Your primary challenge is poor solubility and you want to protect the compound from the harsh environment of the GI tract or systemic circulation. Nanoparticle or lipid-based systems are excellent for this.[13][14][15] This approach is often faster to implement for preclinical studies.
-
Choose a Prodrug Approach if: The main issue is rapid metabolism or inherent toxicity related to the quinone core. A prodrug can temporarily mask the reactive part of the molecule, reducing its susceptibility to metabolic enzymes and off-target reactions.[10][11] This strategy requires more extensive medicinal chemistry efforts.
Q4: How can nanotechnology-based drug delivery systems help?
A4: Nanoparticle-based systems, such as polymeric nanoparticles (e.g., PLGA), liposomes, or mesoporous silica nanoparticles, offer several advantages for delivering compounds like this compound:[13][14][16][17]
-
Enhanced Solubility: They can encapsulate hydrophobic drugs, increasing their effective solubility in aqueous media.[14]
-
Improved Stability: The nanoparticle matrix protects the encapsulated drug from enzymatic degradation and premature metabolism.[13][15]
-
Controlled Release: The drug's release can be modulated, potentially prolonging its circulation time and therapeutic effect.[14]
-
Targeted Delivery: Nanoparticles can be functionalized with ligands to target specific tissues or cells, reducing systemic toxicity.[15]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
Issue 1: The compound shows very low or undetectable oral bioavailability.
| Possible Cause | Recommended Action |
| Poor Aqueous Solubility | The compound is not dissolving in the gastrointestinal tract, preventing absorption. |
| High First-Pass Metabolism | The compound is absorbed but rapidly metabolized by enzymes in the gut wall or liver before reaching systemic circulation. |
Issue 2: The compound has a very short half-life (<1 hour) after intravenous administration.
| Possible Cause | Recommended Action |
| Rapid Metabolic Clearance | The quinone core is being rapidly modified by metabolic enzymes (e.g., reductases) and conjugated for excretion.[1] |
| Fast Renal Clearance | The compound or its metabolites are being quickly filtered and removed by the kidneys. |
Issue 3: Signs of toxicity (e.g., weight loss, lethargy) are observed in animal models at expected therapeutic doses.
| Possible Cause | Recommended Action |
| Redox Cycling and Oxidative Stress | The quinone moiety undergoes redox cycling, generating reactive oxygen species (ROS) that cause cellular damage.[2][3][18] |
| Off-Target Alkylation | The electrophilic quinone reacts with cellular proteins and other nucleophiles, leading to cytotoxicity.[4] |
Data Presentation
The following table provides an illustrative comparison of how different stabilization strategies can impact the pharmacokinetic profile of a hypothetical this compound derivative.
Table 1: Illustrative Pharmacokinetic Parameters of a this compound Derivative with Different Formulations.
| Formulation | Aqueous Solubility (µg/mL) | Cmax (ng/mL) | T½ (hours) | AUC (ng·h/mL) |
| Unformulated Compound (Suspension) | < 0.1 | 50 | 0.8 | 120 |
| Micronized Suspension | 0.5 | 150 | 1.0 | 350 |
| PLGA Nanoparticle Formulation | > 50 (as formulation) | 450 | 4.5 | 2500 |
| Phosphate Prodrug | > 1000 | 800 (as active drug) | 2.5 | 3200 |
Data are hypothetical and for illustrative purposes only.
Visualizations of Key Concepts
Metabolic Instability Pathway
Caption: Metabolic pathways leading to the instability and toxicity of the quinone core.
Workflow for Enhancing In Vivo Stability
Caption: A systematic workflow for identifying and solving in vivo stability issues.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay determines the rate of metabolic clearance of a compound by liver enzymes.
1. Materials:
-
Test compound (this compound derivative) stock solution (10 mM in DMSO).
-
Pooled liver microsomes (human, rat, or mouse), 20 mg/mL stock.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Positive control compound with known metabolic rate (e.g., Verapamil).
-
Negative control (heat-inactivated microsomes).
-
Acetonitrile with an internal standard for LC-MS/MS analysis.
-
96-well incubation plate and a thermal shaker set to 37°C.
2. Methodology:
-
Prepare the incubation mixture by adding phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM) to the wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
3. Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) based on the T½ and incubation parameters.
Protocol 2: Preparation of a PLGA-Based Nanoparticle Formulation
This protocol describes a simple oil-in-water single emulsion method for encapsulating a hydrophobic compound.
1. Materials:
-
This compound derivative.
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50).
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent).
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant).
-
Deionized water.
-
Probe sonicator or high-speed homogenizer.
-
Magnetic stirrer.
2. Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of the test compound and PLGA (e.g., 10 mg of drug and 100 mg of PLGA) in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% w/v PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase while sonicating on an ice bath. Sonicate for 2-3 minutes at high energy to form a fine oil-in-water emulsion.
-
Solvent Evaporation: Immediately transfer the emulsion to a larger beaker containing 50 mL of a 0.1% PVA solution and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder.
3. Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (%EE): Dissolve a known amount of lyophilized nanoparticles in a suitable solvent and quantify the drug content via HPLC or UV-Vis spectroscopy. Calculate %EE as: (Mass of Drug in Nanoparticles / Initial Mass of Drug) x 100.
-
Morphology: Visualize using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
References
- 1. The metabolism of quinone-containing alkylating agents: free radical production and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 11. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle-based drug delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. The Balance of Beneficial and Deleterious Health Effects of Quinones: A Case Study of the Chemical Properties of Genistein and Estrone Quinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Naphtho[2,3-d]thiazole-4,9-dione Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphtho[2,3-d]thiazole-4,9-dione and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound reaction products.
Question: My purified product is an oil or a sticky solid and does not crystallize. What should I do?
Answer: This issue often arises from the presence of residual solvents or low-melting impurities.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all solvents from the reaction and extraction steps are thoroughly removed under high vacuum. Heating gently may aid this process, but be cautious of product decomposition.
-
Trituration: Try triturating the crude product with a solvent in which the desired product is insoluble but the impurities are soluble. Common solvents for trituration of this compound derivatives include diethyl ether or a mixture of diethyl ether and hexane.[1]
-
Chromatography: If trituration is ineffective, column chromatography is a reliable method to separate the desired compound from impurities.[1][2][3] A common stationary phase is silica gel, with mobile phases such as hexane:ethyl acetate or dichloromethane.[1]
-
Question: After purification by column chromatography, I still observe multiple spots on my TLC. How can I improve the separation?
Answer: Co-elution of impurities with the product can occur if the solvent system is not optimal.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent polarities for your column chromatography. A gradual increase in polarity (gradient elution) often provides better separation than isocratic elution. For this compound derivatives, systems like hexane:ethyl acetate in varying ratios are effective.[1][2][3]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
Recrystallization: After column chromatography, recrystallization can further enhance the purity of the product. Methanol has been successfully used for the recrystallization of several this compound derivatives, often yielding crystalline products.[4]
-
Question: The yield of my purified product is very low. What are the potential causes and solutions?
Answer: Low yields can result from incomplete reactions, product decomposition, or losses during purification.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using TLC to ensure it has gone to completion before starting the work-up.
-
Purification Losses: Minimize losses during purification.
-
Extraction: Ensure the pH is appropriate to have your compound in the organic phase during aqueous work-up. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Chromatography: Avoid using very broad columns or excessively large amounts of silica gel, which can lead to product adsorption and loss.
-
Recrystallization: Use a minimal amount of hot solvent to dissolve the product to ensure maximum recovery upon cooling. If the product is too soluble, a two-solvent recrystallization system might be necessary.
-
-
Product Stability: Naphthoquinone derivatives can be sensitive to light and high temperatures. Protect your reaction and product from excessive light and heat.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities include unreacted starting materials (e.g., 2-amino-3-chloro-1,4-naphthoquinone, amines, benzoyl chlorides), reagents, and side-products formed during the reaction.[1][4] For instance, in syntheses involving amines, residual amines can be a common impurity.
Q2: What is a standard method for purifying this compound derivatives?
A2: A typical purification protocol involves initial isolation of the crude product by filtration or extraction, followed by purification using column chromatography on silica gel.[1][2][3] Further purification can be achieved by recrystallization from a suitable solvent like methanol.[4]
Q3: How can I confirm the purity of my final product?
A3: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are essential for confirming the structure and identifying any impurities.
Data Presentation
Table 1: Purification and Yield Data for Selected this compound Derivatives
| Compound | Purification Method | Yield (%) | Melting Point (°C) | Reference |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | Recrystallization (Methanol) | 64 | 280–281 | [4] |
| 2-morpholinothis compound | Recrystallization (Methanol) | 70 | 307–308 | [4] |
| 2-thiomorpholinothis compound | Recrystallization (Methanol) | 60 | 245–246 | [4] |
| 2-(4-methylpiperazin-1-yl)this compound | Recrystallization (Methanol) | 68 | 226–227 | [4] |
| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | Column Chromatography (CH2Cl2) | 44.7 | 259–261 | [1] |
| 2-(4-Fluoro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | Column Chromatography (Hexane:Ethyl Acetate) | 39.6 | 304–305 | [1] |
Experimental Protocols
Protocol 1: General Synthesis and Purification of 2-substituted Naphtho[2,3-d]thiazole-4,9-diones [4]
-
Reaction: A solution of 2-(methylsulfinyl)this compound (1.0 mmol) and the corresponding amine (2.0 mmol) is heated at 100 °C for 2 hours.
-
Cooling and Precipitation: The reaction mixture is cooled to room temperature, and methanol (10 mL) is added to precipitate the product.
-
Filtration: The solid residue is collected by filtration.
-
Recrystallization: The collected solid is recrystallized from methanol to yield the pure product.
Protocol 2: Synthesis and Purification of 2-arylnaphtho[2,3-d]oxazole-4,9-diones [1]
-
Reaction: A mixture of 2-amino-3-bromo-1,4-naphthoquinone (1.0 equiv) and the appropriate benzoyl chloride (excess) is refluxed for 5 hours at a high temperature.
-
Work-up: The reaction mixture is cooled, and the crude product is collected by filtration and washed with diethyl ether.
-
Trituration: The crude solid is triturated in diethyl ether or a diethyl ether:hexane mixture.
-
Column Chromatography: The product is further purified by column chromatography on silica gel using a suitable solvent system (e.g., 100% CH2Cl2 or hexane:ethyl acetate).
Visualizations
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Modifying Naphtho[2,3-d]thiazole-4,9-dione for Improved Target Specificity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of the Naphtho[2,3-d]thiazole-4,9-dione scaffold to enhance target specificity.
Troubleshooting Guides
Question 1: I am experiencing low yields in the synthesis of 2-amino-substituted this compound derivatives from a 2-(methylsulfinyl) precursor. What are the common causes and how can I optimize the reaction?
Answer:
Low yields in the nucleophilic aromatic substitution (SNAr) reaction to introduce amino substituents at the 2-position are a common challenge. Here are potential causes and troubleshooting steps:
-
Insufficient reaction temperature: The reaction of 2-(methylsulfinyl)this compound with amines often requires elevated temperatures to proceed efficiently. For instance, reactions with benzylamine have been successful at 100 °C.[1] If you are using a lower temperature, consider gradually increasing it.
-
Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly. Increasing the reaction time or using a stronger base to deprotonate the amine (if applicable) can help.
-
Solvent choice: Aprotic polar solvents like DMSO or DMF are generally suitable for this type of reaction as they can help to dissolve the reactants and stabilize charged intermediates.[2]
-
Base selection: The choice of base can be critical. While some reactions proceed without an added base, others may benefit from a non-nucleophilic organic base or an inorganic base like potassium carbonate to facilitate the reaction.[3]
-
Side reactions: At higher temperatures, decomposition of the starting material or the product can occur. Monitor the reaction by TLC to find the optimal balance between reaction completion and degradation. Unwanted side reactions can also occur with certain nucleophiles.[4]
Question 2: My synthesized this compound derivatives have poor solubility in aqueous solutions, which is hindering biological assays. How can I improve their solubility?
Answer:
The planar and hydrophobic nature of the this compound core contributes to poor aqueous solubility. Here are some strategies to address this:
-
Introduce solubilizing groups: Modify the scaffold to include polar or ionizable functional groups. Common strategies include the incorporation of:
-
Morpholino or piperazino groups at the 2-position.[1]
-
Carboxylic acid or sulfonic acid groups on substituents.
-
Polyethylene glycol (PEG) chains.
-
-
Formulation strategies:
-
Use of co-solvents: For in vitro assays, dissolving the compound in a small amount of DMSO and then diluting with the aqueous assay buffer is a common practice.
-
Complexation with cyclodextrins: β-cyclodextrin has been shown to improve the bioavailability of Coenzyme Q10, a related quinone, by enhancing its solubility.[5]
-
Use of solubilizing agents: Formulations with agents like hydrogenated lecithin can be explored.[5]
-
-
pH adjustment: If your derivative has an ionizable group (e.g., a basic amine or an acidic moiety), adjusting the pH of the solution to ensure the group is charged can significantly improve solubility.
Question 3: My lead compound shows good potency but lacks target specificity, exhibiting off-target effects. How can I modify the this compound scaffold to improve its selectivity?
Answer:
Improving target specificity is a key challenge in drug development. A systematic approach involving medicinal chemistry and biological testing is required.
-
Structure-Activity Relationship (SAR) studies: Synthesize a focused library of analogs with modifications at various positions of the scaffold. The 2-position of the thiazole ring is a common point of modification.[1]
-
Targeted modifications based on structural biology: If the structure of your target protein is known, use molecular docking to predict how your compounds bind. This can reveal key interactions and guide the design of modifications that enhance binding to the desired target while reducing interactions with off-targets.
-
Kinase selectivity profiling: If your target is a kinase, screen your lead compound and its analogs against a panel of kinases. This will provide a selectivity profile and identify which off-target kinases are being inhibited. This data is crucial for guiding further modifications to steer the molecule away from these off-targets.
-
Is-form specific assays: If your target has multiple isoforms (e.g., Topoisomerase IIα and IIβ), it is important to perform assays that can distinguish between them to ensure you are targeting the desired isoform.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets for this compound derivatives?
A1: this compound derivatives have been investigated for a range of biological activities, and their potential targets include:
-
DNA Topoisomerase II (Topo II): Some derivatives are believed to exert their cytotoxic effects by inhibiting this enzyme, which is crucial for DNA replication and chromosome segregation.[6]
-
Protein Kinases: The thiazole ring is a common scaffold in kinase inhibitors, and derivatives of this compound are being explored as inhibitors of various kinases involved in cancer signaling pathways, such as the PI3K/Akt pathway.
Q2: I am having trouble interpreting the NMR spectrum of my 2-substituted this compound derivative. Are there any common pitfalls?
A2: Characterization of these compounds can sometimes be challenging. Here are a few points to consider:
-
Restricted rotation: Depending on the substituent at the 2-position, you might observe broadened signals or even multiple conformers at room temperature due to restricted rotation around the C-N bond. Variable temperature NMR studies can help to resolve these signals.
-
Solvent effects: The chemical shifts of the aromatic protons can be highly dependent on the NMR solvent used. Using a combination of 2D NMR techniques like COSY, HSQC, and HMBC will be essential for unambiguous assignment of all protons and carbons.
-
Purity: Ensure your sample is pure, as even small amounts of starting material or byproducts can complicate the spectrum. Recrystallization is often an effective purification method for these compounds.[1]
Q3: What are some potential side reactions to be aware of during the synthesis of 2-amino-Naphtho[2,3-d]thiazole-4,9-dione derivatives?
A3: During the nucleophilic aromatic substitution to introduce an amine at the 2-position, potential side reactions can include:
-
Reaction at the quinone ring: While the 2-position of the thiazole is generally the most electrophilic, strong nucleophiles under harsh conditions could potentially react with the quinone moiety, leading to a mixture of products.
-
Di-substitution: If there are other leaving groups on the aromatic system, di-substitution might occur, although this is less common for the this compound scaffold.
-
Degradation: The quinone core can be susceptible to degradation under strongly basic or acidic conditions, especially at elevated temperatures.
Data Presentation
Table 1: Cytotoxicity of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives in Prostate Cancer Cell Lines.
| Compound | R | LNCaP IC50 (µM) | PC3 IC50 (µM) |
| 8 | H | >1.0 | >1.0 |
| 9 | 4-Cl | 0.10 | 0.08 |
| 10 | 3-Cl | 0.03 | 0.08 |
| 11 | 2-Cl | 0.01 | 0.10 |
| 12 | 4-F | 0.06 | 0.20 |
Data extracted from a study on related oxazole derivatives, demonstrating the impact of substitution on cytotoxic activity.[7]
Table 2: Antimicrobial Activity of 2-Substituted this compound Derivatives.
| Compound | Substituent at 2-position | S. aureus MIC (µM) | MRSA MIC (µM) | S. epidermidis MIC (µM) |
| 5a | Benzylamino | >128 | >128 | >128 |
| 5b | Morpholino | >128 | >128 | >128 |
| 5c | Thiomorpholino | 31.3 | 31.3 | 15.8 |
| 5d | Piperidino | >128 | >128 | >128 |
| 5e | 4-Methylpiperazin-1-yl | 15.8 | 15.8 | 8.0 |
MIC: Minimum Inhibitory Concentration. Data from Nakano et al. (2024).[1]
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 2-Amino-Naphtho[2,3-d]thiazole-4,9-dione Derivatives
This protocol is adapted from the synthesis of related compounds and provides a general guideline.[1]
-
To a solution of 2-(methylsulfinyl)this compound (1.0 mmol) in a suitable solvent (e.g., DMSO or DMF, 10 mL), add the desired amine (2.0 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a non-solvent (e.g., methanol) to precipitate the product.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to afford the desired 2-amino-substituted this compound derivative.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Protocol 2: In Vitro Topoisomerase II Decatenation Assay
This protocol is a generalized procedure for assessing the inhibition of Topoisomerase II.[8][9][10]
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing:
-
10x Topoisomerase II reaction buffer (typically contains Tris-HCl, NaCl, MgCl2, DTT, and albumin).
-
ATP solution (final concentration ~1 mM).
-
Kinetoplast DNA (kDNA) substrate (final concentration ~10-20 µg/mL).
-
Test compound dissolved in DMSO (at various concentrations) or DMSO control.
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add purified human Topoisomerase IIα or IIβ to the reaction mixture.
-
Incubation: Incubate the reaction at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: After electrophoresis, stain the gel with ethidium bromide and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
Protocol 3: General In Vitro Kinase Inhibition Assay
This is a general protocol for determining the inhibitory activity of a compound against a specific kinase.
-
Reaction Setup: In a 96-well plate, add the following components:
-
Kinase buffer (typically contains Tris-HCl, MgCl2, and DTT).
-
The specific kinase of interest.
-
The test compound at various concentrations (dissolved in DMSO) or DMSO as a control.
-
-
Pre-incubation: Incubate the kinase and inhibitor mixture at room temperature for 10-15 minutes.
-
Reaction Initiation: Start the reaction by adding a mixture of the kinase's substrate (a specific peptide or protein) and ATP (often radiolabeled with ³²P or ³³P).
-
Incubation: Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is often done by spotting the reaction mixture onto a filter paper, washing away the unreacted ATP, and measuring the radioactivity of the phosphorylated substrate bound to the filter using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. t -BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00193K [pubs.rsc.org]
- 3. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 4. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 5. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
Validation & Comparative
Naphtho[2,3-d]thiazole-4,9-dione Derivatives Emerge as Potent Anticancer Agents, Rivaling Doxorubicin in Cytotoxicity
For Immediate Release
A comprehensive analysis of preclinical data reveals that derivatives of Naphtho[2,3-d]thiazole-4,9-dione demonstrate significant anticancer activity, with some compounds exhibiting potency comparable or superior to the widely used chemotherapeutic drug, doxorubicin. These findings, supported by extensive experimental data, highlight a promising new class of compounds for cancer therapy, primarily acting through topoisomerase II inhibition and induction of apoptosis.
This guide provides a detailed comparison of the anticancer activity of this compound derivatives and doxorubicin, targeting researchers, scientists, and drug development professionals. The information presented is based on a thorough review of published experimental studies.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxicity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been compared with doxorubicin, a standard chemotherapeutic agent.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrid (6a) | MCF-7 (Breast) | 0.89 ± 0.07 | Doxorubicin | 1.12 ± 0.11 |
| A549 (Lung) | 1.21 ± 0.13 | Doxorubicin | 1.54 ± 0.18 | |
| HCT-116 (Colon) | 0.98 ± 0.09 | Doxorubicin | 1.23 ± 0.14 | |
| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrid (6c) | MCF-7 (Breast) | 0.76 ± 0.06 | Doxorubicin | 1.12 ± 0.11 |
| A549 (Lung) | 0.99 ± 0.11 | Doxorubicin | 1.54 ± 0.18 | |
| HCT-116 (Colon) | 0.85 ± 0.08 | Doxorubicin | 1.23 ± 0.14 | |
| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrid (6i) | MCF-7 (Breast) | 0.54 ± 0.04 | Doxorubicin | 1.12 ± 0.11 |
| A549 (Lung) | 0.68 ± 0.07 | Doxorubicin | 1.54 ± 0.18 | |
| HCT-116 (Colon) | 0.61 ± 0.05 | Doxorubicin | 1.23 ± 0.14 | |
| 2-((2-chlorophenyl)amino)this compound | MDA-MB-231 (Breast) | Not specified, but showed activity | - | - |
| HeLa (Cervical) | Not specified, but showed activity | - | - | |
| MKN-45 (Gastric) | Not specified, but showed activity | - | - | |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 | - | - |
| PC3 (Prostate) | 0.08 | - | - |
Mechanisms of Action: A Tale of Two Topoisomerase II Inhibitors
Both this compound derivatives and doxorubicin exert their primary anticancer effects by targeting topoisomerase II, a critical enzyme involved in DNA replication and repair.
Doxorubicin's Multifaceted Attack: Doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2][3] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[1][2]
This compound Derivatives' Targeted Approach: Several derivatives of this compound have been identified as potent inhibitors of topoisomerase IIα and IIβ.[4] Docking studies suggest that these compounds bind to the ATP-binding site of the enzyme, interfering with its catalytic activity. This inhibition of topoisomerase II leads to the accumulation of DNA damage, triggering cell cycle arrest, predominantly at the G2/M phase, and subsequent apoptosis.
Signaling Pathways in Anticancer Activity
The induction of apoptosis, or programmed cell death, is a key outcome of treatment with both doxorubicin and this compound derivatives.
The apoptotic cascade initiated by these compounds often involves the activation of caspases, a family of proteases that execute the cell death program. For some quinone-based derivatives, the apoptotic pathway has been shown to be mediated through the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound derivatives and doxorubicin.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives or doxorubicin. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase II.
-
Reaction Mixture: A reaction mixture is prepared containing purified human topoisomerase IIα or IIβ, supercoiled plasmid DNA (e.g., pBR322), and assay buffer.
-
Compound Addition: The this compound derivatives or doxorubicin are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Conclusion
Derivatives of this compound represent a promising class of anticancer agents with a mechanism of action centered on topoisomerase II inhibition, similar to the established drug doxorubicin. The quantitative data presented demonstrates that certain derivatives possess comparable or even superior potency to doxorubicin in vitro. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds and their viability as next-generation cancer therapies.
References
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Aminonaphtho[2,3-d]thiazole-4,9-dione Derivatives
A detailed analysis of 2-aminonaphtho[2,3-d]thiazole-4,9-dione derivatives reveals a promising scaffold for the development of novel anticancer agents. The strategic substitution at the 2-amino position has been shown to be a critical determinant of their cytotoxic efficacy against various human cancer cell lines. This guide provides a comparative overview of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid researchers and drug development professionals in the design of more potent analogues.
The core structure, a fusion of a naphthoquinone and a 2-aminothiazole ring, serves as a versatile template for chemical modification. Studies have demonstrated that the introduction of various aryl and alkyl groups at the 2-amino position significantly influences the biological activity of these derivatives. The quinone moiety itself is a well-established pharmacophore present in numerous natural and synthetic anticancer compounds.[1][2]
Comparative Cytotoxic Activity
The in vitro cytotoxic activities of a series of 2-aminothis compound derivatives were evaluated against human gastric cancer (MKN-45), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines.[1][2][3] The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of the potency of each derivative.
| Compound ID | R (Substituent at 2-amino position) | IC50 (µM) vs. MKN-45 | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. HeLa |
| 3a | 4-chlorophenyl | 8.769 | >10 | 0.336 |
| 3b | 4-methoxyphenyl | >10 | >10 | 0.269 |
| 3c | 4-methylphenyl | 0.363 | >10 | >10 |
| 3d | 4-fluorophenyl | >10 | 0.276 | >10 |
| 3e | 2-chlorophenyl | Not specified | Not specified | Not specified |
| 3g | cyclohexyl | Not specified | Not specified | Not specified |
Data sourced from multiple studies.[1][2][3] Note that not all compounds were tested against all cell lines in the cited literature.
The data clearly indicates that the nature of the substituent at the 2-amino position dramatically impacts the cytotoxic profile. For instance, compound 3d , bearing a 4-fluorophenyl group, exhibited the highest potency against the MDA-MB-231 breast cancer cell line with an IC50 value of 0.276 µM.[1][2] Compound 3b , with a 4-methoxyphenyl substituent, was the most effective against the HeLa cervical cancer cell line (IC50 = 0.269 µM).[1][2] Interestingly, compound 3a (4-chlorophenyl) showed potent activity against HeLa cells but was significantly less active against MKN-45 and MDA-MB-231 cells.[1][2] These findings underscore the importance of the electronic and steric properties of the substituent in determining the anticancer activity and selectivity.
Molecular docking studies have suggested a potential mechanism of action for these compounds, indicating that they may bind to the binding pocket of human DNA Topoisomerase IIβ (hDNA TopoIIβ).[2][3][4] This interaction could disrupt DNA replication and repair processes, ultimately leading to cancer cell death.
Experimental Protocols
The evaluation of the cytotoxic activity of the 2-aminothis compound derivatives was primarily conducted using the MTT assay.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability. The protocol is as follows:
-
Cell Seeding: Cancer cells (MKN-45, MDA-MB-231, or HeLa) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at a final concentration of 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Synthesis and Evaluation Workflow
The general process for the synthesis and biological evaluation of these derivatives is outlined in the following diagram.
Figure 1. Workflow for the synthesis and cytotoxic evaluation of 2-aminothis compound derivatives.
Antimicrobial Potential
In addition to their anticancer properties, some derivatives of the this compound scaffold have also been investigated for their antimicrobial activities. A study involving the reaction of 2-(methylsulfinyl)this compound with various amines, such as morpholine, thiomorpholine, and 4-methylpiperazine, yielded compounds with notable activity against Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA).[4][5] This highlights the broad biological potential of this chemical class.
Conclusion
The 2-aminothis compound scaffold represents a valuable starting point for the development of new therapeutic agents. The structure-activity relationship data clearly demonstrates that modifications at the 2-amino position are a key strategy for modulating the cytotoxic potency and selectivity of these compounds. Further exploration of a wider range of substituents and a deeper investigation into their mechanism of action are warranted to unlock the full therapeutic potential of this promising class of molecules. The insights provided in this guide offer a solid foundation for future research in this area.
References
- 1. ACG Publications - Synthesis, anticancer activities and molecular modeling studies of some 2-aminonaphtho[2,3-d][1,3]thiazole-4,9-dione derivatives [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3- d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of Naphtho[2,3-d]thiazole-4,9-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer effects of a promising Naphtho[2,3-d]thiazole-4,9-dione derivative against a standard chemotherapeutic agent, Doxorubicin. The data presented is based on preclinical studies in a Raji xenograft model, a common model for Burkitt's lymphoma.
Executive Summary
A novel Naphtho[2,3-d][1][2][3]triazole-4,9-dione derivative, compound 11l , has demonstrated significant in vivo antitumor effects.[2] This guide compares its performance with Doxorubicin, a well-established anticancer drug used in the treatment of lymphomas. The primary mechanism of action for compound 11l involves the inhibition of human dihydroorotate dehydrogenase (hDHODH) and the induction of reactive oxygen species (ROS), leading to apoptosis.[1][2] Doxorubicin, on the other hand, primarily acts by intercalating into DNA and inhibiting topoisomerase II.
Performance Comparison: Naphtho[2,3-d][1][2][3]triazole-4,9-dione 11l vs. Doxorubicin
The following table summarizes the quantitative data from in vivo studies on the Raji xenograft model.
| Parameter | Naphtho[2,3-d][1][2][3]triazole-4,9-dione 11l | Doxorubicin | Vehicle Control |
| Dosage | 50 mg/kg (intraperitoneal) | 3 mg/kg (intravenous) | Saline |
| Treatment Schedule | Once daily for 14 days | Once weekly for 2 weeks | Once daily for 14 days |
| Tumor Growth Inhibition | 81%[4] | 47%[4] | 0% |
| Average Final Tumor Volume (mm³) | Not explicitly stated, but significant reduction observed. | ~2.9-fold increase from initial[5] | ~7.5-fold increase from initial[5] |
| Reported Toxicity | No obvious toxicity observed. | 20% mortality observed in one study.[5] | - |
Note: The data for Naphtho[2,3-d][1][2][3]triazole-4,9-dione 11l is based on a study where its nanocrystallization formulation was used to enhance bioavailability.[2] The Doxorubicin data is compiled from representative studies in similar models.[4][5] Direct comparative studies under the exact same conditions may not be available.
Experimental Protocols
Raji Xenograft Model for In Vivo Anticancer Studies
A standard experimental workflow for evaluating anticancer agents in a Raji xenograft model is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bifunctional Naphtho[2,3- d][1,2,3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction to "Bifunctional Naphtho[2,3- d][1,2,3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
Comparative Docking Analysis of Naphtho[2,3-d]thiazole-4,9-dione Analogs as Potential Anticancer Agents
A detailed guide for researchers and drug development professionals on the in-silico evaluation of Naphtho[2,3-d]thiazole-4,9-dione derivatives against key cancer targets. This guide provides a comparative analysis of binding affinities, outlines a standard molecular docking protocol, and visualizes the associated signaling pathways.
The this compound scaffold is a promising pharmacophore in the development of novel anticancer therapeutics. Analogs of this structure have demonstrated significant biological activity, including anti-proliferative effects against various cancer cell lines. Molecular docking studies are a crucial in-silico tool to predict the binding interactions of these analogs with biological targets, thereby guiding the rational design of more potent and selective drug candidates. This guide synthesizes available docking data to provide a comparative overview of these compounds.
Comparative Analysis of Binding Affinities
Molecular docking simulations have been employed to evaluate the binding efficacy of various this compound analogs against several key protein targets implicated in cancer progression. The binding affinity, often represented by a docking score or binding energy (typically in kcal/mol), indicates the strength of the interaction between the ligand (the analog) and the protein. A more negative value generally signifies a stronger and more favorable interaction.
Human DNA Topoisomerase II Beta (hDNA TopoIIβ)
Several studies have identified hDNA TopoIIβ as a potential target for this compound derivatives.[1] Docking simulations suggest that these compounds can fit into the hDNA TopoIIβ binding pocket, potentially inhibiting its function in DNA replication and repair, and thus leading to cancer cell death.
| Compound ID/Substitution | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Analog A | -8.5 | Arg503, Gly773 | Fictional Data |
| Analog B | -9.2 | Arg503, Asp559, Gly773 | Fictional Data |
| Analog C | -7.9 | Gly773, Ala774 | Fictional Data |
Note: The data in this table is illustrative and synthesized from the understanding of typical docking results. Specific values should be sourced from the cited literature for precise research.
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
Inverse molecular docking studies have suggested p38 MAP-Kinase as another potential target for 1,4-naphthoquinone thiazole hybrids.[2] Inhibition of the p38 MAPK pathway can modulate inflammatory responses and impact cancer cell proliferation and survival.
| Compound ID/Substitution | Binding Free Energy (MM-GBSA) (kcal/mol) | Key Interacting Residues | Reference |
| Compound 3f | -55.2 | Met109, Gly110, Lys53 | [2] |
| Compound 3e | -52.8 | Met109, Leu108 | [2] |
| Compound 3d | -48.1 | Met109, Ala51 | [2] |
Note: The binding free energy was calculated using MM-GBSA method, which is a different metric from standard docking scores but also indicates binding affinity.
Experimental Protocols: Molecular Docking Workflow
The following outlines a generalized workflow for performing molecular docking studies with this compound analogs, based on standard methodologies using widely accepted software such as AutoDock Vina.
1. Preparation of the Receptor Protein:
-
Obtain Protein Structure: The three-dimensional crystal structure of the target protein (e.g., hDNA TopoIIβ, p38 MAPK) is retrieved from the Protein Data Bank (PDB).
-
Pre-processing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Kollman charges are assigned to the protein atoms.
2. Preparation of the Ligand (this compound Analogs):
-
3D Structure Generation: The 2D structures of the analogs are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation. Gasteiger charges are computed for the ligand atoms.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
3. Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket where the ligand is expected to interact.
4. Molecular Docking Simulation:
-
The prepared ligand is docked into the defined grid box of the receptor using a docking program like AutoDock Vina. The software employs a scoring function to predict the binding affinity and identify the most favorable binding poses.
5. Analysis of Docking Results:
-
The docking results are analyzed to identify the best-docked conformation based on the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
Signaling Pathways
Understanding the signaling pathways in which the protein targets are involved is crucial for elucidating the potential mechanism of action of the this compound analogs.
Human DNA Topoisomerase II Beta (hDNA TopoIIβ) Pathway
Human DNA topoisomerase II beta is a nuclear enzyme that plays a critical role in managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA.[3] This process is essential for DNA replication, transcription, and chromosome segregation. Inhibition of hDNA TopoIIβ by small molecules can lead to the accumulation of DNA double-strand breaks, which in turn triggers the DNA damage response (DDR) pathway, ultimately leading to apoptosis in cancer cells.
References
Validating the mechanism of action of PNT (2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione)
PNT (2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione) is a synthetic compound belonging to the this compound class of molecules. This guide provides a comprehensive overview of the validated mechanism of action of PNT, offering a comparative analysis with other relevant compounds and detailing the experimental protocols used for its validation. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial properties of PNT and related compounds.
Confirmed Mechanism of Action: Antimicrobial Activity via DNA Gyrase Inhibition
Current research robustly supports the role of PNT as an antimicrobial agent, particularly against Staphylococcus species, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The primary mechanism underlying its antibacterial effect is the inhibition of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3]
The proposed signaling pathway for PNT's antimicrobial action is a direct inhibition of DNA gyrase, leading to the disruption of DNA replication and subsequent cell death.
Caption: Proposed mechanism of action of PNT as an antimicrobial agent.
While the primary validated mechanism of PNT is antimicrobial, it is noteworthy that other derivatives of the broader this compound scaffold have been investigated for their potential anticancer activities. These activities are often attributed to the inhibition of human topoisomerase IIβ or the induction of reactive oxygen species (ROS). However, to date, no specific studies have been published validating a similar anticancer mechanism for PNT itself.
Comparative Analysis of PNT with Alternative DNA Gyrase Inhibitors
PNT's efficacy as a DNA gyrase inhibitor can be compared with other compounds that target this enzyme. The following table summarizes the available quantitative data for PNT and selected alternatives.
| Compound/Class | Target Organism(s) | IC50 / MIC | Reference(s) |
| PNT | S. epidermidis, S. aureus, MRSA | MIC: 40 ± 0 µg/mL (relative method) | [2] |
| TBA (N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide) | S. epidermidis, S. aureus, MRSA | MIC: 40 ± 0 µg/mL | [2] |
| N-phenylpyrrolamide inhibitors (e.g., 22e) | Gram-positive bacteria (S. aureus, MRSA, E. faecalis) | MIC: 0.125-0.25 µg/mL | [4] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole inhibitors (e.g., 29) | E. faecalis, E. faecium, S. aureus (including resistant strains) | MIC: 4-8 µg/mL | |
| Fluoroquinolones (e.g., Ciprofloxacin) | Broad spectrum (Gram-positive and Gram-negative) | Varies by species | [5] |
| Novobiocin | Primarily Gram-positive bacteria | Varies by species | [5] |
Note: Direct comparison of MIC values should be interpreted with caution due to variations in experimental conditions and the specific strains tested.
Experimental Protocols for Validating PNT's Mechanism of Action
The following are detailed methodologies for the key experiments used to validate the antimicrobial mechanism of action of PNT.
Bacterial Cellular Uptake Assay via Fluorescence Microscopy
This experiment aims to visualize the penetration of PNT into bacterial cells, a prerequisite for its intracellular action.
Caption: Workflow for the bacterial cellular uptake assay.
Protocol:
-
Bacterial Culture: Grow the desired bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in an appropriate broth medium.
-
Incubation with PNT: Harvest the bacterial cells by centrifugation and resuspend them in a suitable buffer (e.g., phosphate-buffered saline, PBS). Add PNT to the bacterial suspension at a predetermined concentration and incubate for a specific time (e.g., 30 minutes).
-
Washing: After incubation, centrifuge the bacterial suspension to pellet the cells. Discard the supernatant and wash the pellet with fresh buffer to remove any extracellular PNT. Repeat this washing step at least twice.
-
Microscopy: Resuspend the final bacterial pellet in a small volume of buffer. Place a drop of the suspension on a microscope slide, cover with a coverslip, and seal.
-
Visualization: Observe the bacterial cells using a fluorescence microscope equipped with the appropriate filter set for PNT's intrinsic fluorescence. The presence of fluorescence within the bacterial cells indicates successful uptake.
Assessment of Morphological Changes via Transmission Electron Microscopy (TEM)
TEM is employed to observe ultrastructural changes in bacterial cells upon treatment with PNT.
Caption: Experimental workflow for TEM analysis of bacterial cells.
Protocol:
-
Treatment: Treat a mid-log phase bacterial culture with PNT at its minimum inhibitory concentration (MIC) for a defined period. An untreated culture should be processed in parallel as a control.
-
Fixation: Harvest the bacterial cells by centrifugation and fix them in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer) overnight at 4°C.
-
Post-fixation and Dehydration: Wash the fixed cells in buffer and post-fix with 1% osmium tetroxide. Dehydrate the cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Embedding and Sectioning: Infiltrate the dehydrated cells with an embedding resin (e.g., Epon) and polymerize. Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining and Imaging: Mount the sections on copper grids and stain with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast. Examine the grids using a transmission electron microscope.
DNA Gyrase Supercoiling Assay
This biochemical assay directly measures the inhibitory effect of PNT on the enzymatic activity of DNA gyrase.
Caption: Workflow for the DNA gyrase supercoiling assay.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase reaction buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and purified DNA gyrase enzyme.
-
Addition of Inhibitor: Add varying concentrations of PNT to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of DNA gyrase activity is indicated by a decrease in the amount of supercoiled DNA and a corresponding increase in relaxed DNA compared to the positive control.
Conclusion
The available scientific evidence strongly indicates that PNT exerts its antimicrobial effect through the inhibition of bacterial DNA gyrase. The experimental protocols detailed in this guide provide a robust framework for the validation and further investigation of PNT and other potential DNA gyrase inhibitors. While the broader class of naphtho[2,3-d]thiazole-4,9-diones shows promise in other therapeutic areas such as oncology, the specific mechanism of action of PNT in those contexts remains to be elucidated. Future research could focus on expanding the antimicrobial spectrum of PNT and exploring potential synergistic effects with other antibiotics.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transmission Electron Microscopy (TEM) Protocol for Pseudomonas sp. [protocols.io]
- 3. profoldin.com [profoldin.com]
- 4. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Naphtho[2,3-d]thiazole-4,9-dione Analogs in Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals, the emergence of multidrug resistance (MDR) in cancer remains a critical hurdle in the quest for effective oncological therapies. This guide provides a comparative overview of the performance of Naphtho[2,3-d]thiazole-4,9-dione derivatives and related naphthoquinones against resistant cancer cell lines, offering insights into their potential to circumvent common resistance mechanisms.
While direct cross-resistance studies on the parent this compound scaffold are limited in publicly available research, analysis of structurally similar naphthoquinone derivatives provides valuable data on their efficacy in sensitive versus resistant cancer cell models. This guide synthesizes available data to offer a comparative perspective for researchers exploring this chemical space for novel anticancer agents.
Comparative Cytotoxicity: Naphthoquinone Derivatives in Sensitive vs. Resistant Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of various naphthoquinone derivatives in sensitive and doxorubicin-resistant (ADR) cancer cell lines. Doxorubicin, a common chemotherapeutic agent and a substrate for P-glycoprotein (P-gp), is included as a reference. A lower resistance factor (RF), calculated as the ratio of IC50 in the resistant line to the sensitive line, indicates a better ability to overcome resistance.
| Compound | Cancer Cell Line | IC50 (µM) - Sensitive | Cancer Cell Line (Resistant) | IC50 (µM) - Resistant | Resistance Factor (RF) | Reference Compound | IC50 (µM) - Sensitive | IC50 (µM) - Resistant |
| 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.03 | PC3 (Androgen-Independent) | 0.08 | 2.67 | - | - | - |
| Naphthoquinone-Quinolone Hybrid 11a | MCF-7 | ~5 | MDA-MB-231 | ~10 | ~2.0 | Doxorubicin | <1 | >20 |
| Naphthoquinone-Quinolone Hybrid 11b | MCF-7 | ~7 | MDA-MB-231 | ~12 | ~1.7 | Doxorubicin | <1 | >20 |
Note: Data for Naphthoquinone-Quinolone Hybrids are estimated from graphical representations in the source literature. LNCaP and PC3 cell lines represent androgen-sensitive and -independent prostate cancer, respectively, which is a form of acquired resistance.
Experimental Protocols
A detailed understanding of the methodologies used to generate the cytotoxicity data is crucial for interpretation and replication.
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[1][2][3][4]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (both sensitive and resistant strains) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the this compound derivatives or reference drugs. Control wells with untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for evaluating the cross-resistance of novel compounds.
Caption: Mechanism of P-gp in conferring multidrug resistance.
References
A Comparative Analysis of the Enzyme Inhibitory Profile of Naphtho[2,3-d]thiazole-4,9-dione Triazole Analogs
For Immediate Release
This guide provides a detailed comparison of the enzyme inhibitory activities of various triazole analogs derived from the Naphtho[2,3-d]dione core structure. The focus is on their potent inhibition of human dihydroorotate dehydrogenase (hDHODH) and butyrylcholinesterase (BChE), two enzymes of significant interest in drug development for cancer and neurodegenerative diseases, respectively. While direct comparative data for the parent Naphtho[2,3-d]thiazole-4,9-dione was not prominently available in the reviewed literature, this guide synthesizes findings on its triazole derivatives to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitory Activity
The enzyme inhibitory potential of various Naphtho[2,3-d][1][2][3]triazole-4,9-dione and related naphtho-triazole compounds has been evaluated against key enzymes. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized below.
| Compound ID | Target Enzyme | IC50 (nM) | Source |
| 3s | Human Dihydroorotate Dehydrogenase (hDHODH) | Not specified, but exhibited inhibitory activity | [1] |
| 11k | Human Dihydroorotate Dehydrogenase (hDHODH) | 9 | [1] |
| 11l | Human Dihydroorotate Dehydrogenase (hDHODH) | 4.5 | [1] |
| Naphtho-triazole 1 | Butyrylcholinesterase (BChE) | IC50 values calculated, specific value not stated in abstract | [2] |
| Thienobenzo-triazole 4 | Butyrylcholinesterase (BChE) | IC50 values calculated, specific value not stated in abstract | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and a general workflow for assessing enzyme inhibition.
References
- 1. Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldhealth.net [worldhealth.net]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Naphtho[2,3-d]thiazole-4,9-dione: Established Routes vs. Novel Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of a novel synthesis method for Naphtho[2,3-d]thiazole-4,9-dione derivatives against a more established route, offering a clear overview of the methodologies, experimental data, and potential advantages of each approach.
Naphtho[2,3-d]thiazole-4,9-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1] The development of efficient and versatile synthetic routes to access these molecules is crucial for further exploration of their therapeutic potential. This guide benchmarks a recently developed, multi-step synthesis beginning from 2-amino-3-chloronaphthalene-1,4-dione against a more traditional approach utilizing N-substituted 2-(methylamino)naphthoquinones and sulfur monochloride.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the two synthetic routes, providing a side-by-side comparison of their efficiency and reaction conditions.
| Parameter | Established Route: From N-substituted 2-(methylamino)naphthoquinones | New Method: From 2-amino-3-chloronaphthalene-1,4-dione |
| Starting Materials | N-substituted 2-(methylamino)naphthoquinones, Sulfur monochloride (S₂Cl₂), 1,4-diazabicyclooctane (DABCO) | 2-amino-3-chloronaphthalene-1,4-dione, Carbon disulfide, Dimethyl sulfate, m-Chloroperoxybenzoic acid (mCPBA), Various amines |
| Key Intermediates | Not applicable (one-pot to the dihydro derivative) | 2-(methylthio)this compound, 2-(methylsulfinyl)this compound |
| Reaction Steps | 1 | 3 (to final derivatives) |
| Reaction Conditions | -30 °C to 100 °C, Chlorobenzene as solvent | Step 1: 0 °C to room temperature, DMSO. Step 2: Room temperature, Dichloromethane. Step 3: 100 °C, neat or in a suitable solvent. |
| Overall Yield | Moderate to high (product dependent) | Step 1: 91%. Step 2: 68%. Step 3: 60-70% (product dependent) |
| Product Scope | 2,3-dihydronaphtho[2,3-d][1][2]thiazole-4,9-diones | Wide range of 2-amino substituted Naphtho[2,3-d]thiazole-4,9-diones |
Experimental Protocols
Established Route: Synthesis of 2,3-dihydronaphtho[2,3-d][1][2]thiazole-4,9-diones
This method provides a direct route to the dihydrogenated form of the target scaffold.
Materials:
-
N-substituted 2-(methylamino)naphthoquinone
-
Sulfur monochloride (S₂Cl₂)
-
1,4-diazabicyclooctane (DABCO)
-
Chlorobenzene
-
Triethylamine
Procedure:
-
A solution of 1,4-diazabicyclooctane (2.0 equiv) in chlorobenzene is cooled to -30 °C.
-
Sulfur monochloride (5.0 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of the appropriate N-substituted 2-(methylamino)naphthoquinone (1.0 equiv) in chlorobenzene is added at -30 °C.
-
The mixture is then heated to 100 °C for 30 minutes.
-
After cooling, the reaction is worked up to isolate the 2,3-dihydronaphtho[2,3-d][2]thiazole-4,9-dione product.[3]
New Method: Multi-step Synthesis of 2-substituted Naphtho[2,3-d]thiazole-4,9-diones
This recently reported method allows for the introduction of a variety of substituents at the 2-position of the thiazole ring.[1]
Step 1: Synthesis of 2-(methylthio)this compound
-
To a solution of 2-amino-3-chloronaphthalene-1,4-dione (1.0 equiv) in DMSO, powdered sodium hydroxide (2.5 equiv) is added at 0 °C under a nitrogen atmosphere.
-
Carbon disulfide (1.25 equiv) is added slowly, and the mixture is stirred for 1 hour at a temperature below 10 °C, followed by 3 hours at room temperature.
-
Dimethyl sulfate (1.56 equiv) is then added dropwise, and the reaction is stirred for an additional hour. The product is isolated with a reported yield of 91%.[1]
Step 2: Synthesis of 2-(methylsulfinyl)this compound
-
To a solution of 2-(methylthio)this compound (1.0 equiv) in dichloromethane, m-chloroperoxybenzoic acid (1.0 equiv) is added, and the mixture is stirred at room temperature for 2 hours.
-
The product is collected by filtration and recrystallized from methanol, with a reported yield of 68%.[1]
Step 3: Synthesis of 2-substituted-Naphtho[2,3-d]thiazole-4,9-diones
-
A mixture of 2-(methylsulfinyl)this compound (1.0 equiv) and the desired amine (2.0 equiv) is heated at 100 °C for 2 hours.
-
After cooling, methanol is added, and the product is collected by filtration and recrystallized.
-
Yields for this step are reported to be in the range of 60-70%, depending on the amine used. For example, the reaction with morpholine yields 2-morpholinothis compound in 70% yield, while the reaction with thiomorpholine provides the corresponding product in 60% yield.[1]
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the established and new synthesis methods.
Caption: Workflow for the established synthesis route.
Caption: Workflow for the new multi-step synthesis method.
Mechanism of Action: A Glimpse into Biological Activity
The biological importance of Naphtho[2,3-d]thiazole-4,9-diones is underscored by their mechanisms of action. Certain derivatives have been shown to exhibit antimicrobial effects by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.[2] In the context of cancer, these compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
Caption: Simplified mechanism of action for Naphtho[2,3-d]thiazole-4,9-diones.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 2-(Piperazin-1-yl)this compound against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-diones and 2,3-dihydroanthra[2,3-d][1,3]thiazole-4,11-diones and novel ring contraction and fusion reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Naphtho[2,3-d]thiazole-4,9-dione: A Guide for Laboratory Professionals
For Immediate Release
Immediate Safety and Handling Precautions
Prior to handling Naphtho[2,3-d]thiazole-4,9-dione for disposal, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
1. Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE, should be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
-
Use a dedicated, leak-proof, and sealable container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Ensure the container is in good condition and has a secure lid.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Biohazard" if applicable).
-
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Complete all necessary waste manifest forms as required by local, state, and federal regulations.
Quantitative Data Summary
While specific quantitative toxicity data for this compound is not available, the following table summarizes the general disposal and safety information gathered from the Safety Data Sheets of structurally related compounds. This information underscores the need for a conservative and cautious approach.
| Parameter | General Guidance from Related Compounds | Recommended Practice for this compound |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Treat as hazardous chemical waste. Contact your institution's EHS office for pickup and disposal by a licensed contractor. |
| Regulatory Framework | Follow national and local regulations. | Adhere strictly to all local, state, and federal hazardous waste regulations. |
| Containerization | Keep in suitable, closed containers for disposal. | Use dedicated, labeled, leak-proof containers. |
| Waste Segregation | Do not mix with other waste. | Segregate from all other waste streams. |
| PPE | Wear protective gloves, clothing, and eye/face protection. | Mandatory use of chemical-resistant gloves, safety goggles, and a lab coat. |
Logical Relationship Diagram
The decision-making process for the proper disposal of this compound is outlined in the following diagram.
Caption: Decision-making flowchart for the disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is the responsibility of every individual handling this compound to be aware of its potential hazards and to follow the established safety and disposal protocols.
Essential Safety and Logistics for Handling Naphtho[2,3-d]thiazole-4,9-dione
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Naphtho[2,3-d]thiazole-4,9-dione. Adherence to strict safety protocols minimizes risks and ensures the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
When working with this compound, a solid organic compound, a comprehensive suite of personal protective equipment is required to prevent exposure.[1] The following table summarizes the necessary PPE.
| PPE Category | Item | Specification |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards.[2][3] Provides a seal around the eyes to protect from dust and splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard for handling solid organic compounds and offer good resistance to a variety of chemicals.[2][4] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat made of a flame-resistant material like Nomex® or 100% cotton is recommended.[3] |
| Respiratory Protection | Air-Purifying Respirator (if necessary) | Use in a well-ventilated area or under a chemical fume hood.[5] If dust is generated, a respirator with a particulate filter may be necessary.[3] |
| Foot Protection | Closed-Toe Shoes | Leather or other chemical-resistant material.[2] |
Operational Plan
A systematic approach to handling this compound from preparation to post-experiment cleanup is critical for safety and efficiency.
1. Preparation:
-
Work Area Setup: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[5] Ensure easy access to safety equipment such as an eyewash station and safety shower.
-
Assemble Materials: Have all necessary equipment and reagents ready before starting the experiment to minimize movement and potential for spills.
2. Handling:
-
Weighing: Handle the solid compound carefully to avoid generating dust. Use a weighing paper or a container that can be sealed for transport.
-
Dissolving: If dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Reactions: Conduct all reactions within a chemical fume hood.
3. Cleanup:
-
Decontamination: Clean all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent to rinse and then wash with soap and water.
-
Spill Management: In case of a spill, isolate the area. For a small solid spill, carefully sweep it up and place it in a designated waste container. Avoid raising dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed, and hazardous waste container.[5]
-
Container Labeling: The waste container must be labeled with the chemical name ("this compound Waste") and appropriate hazard symbols.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[5] Do not mix with other waste streams unless explicitly permitted.[7] All waste must be handled in accordance with local, state, and federal regulations.[5]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
